Technical Documentation Center

2-Aminofuran-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Aminofuran-3-carboxylic acid
  • CAS: 1513644-20-6

Core Science & Biosynthesis

Foundational

The 2-Aminofuran-3-Carboxylic Acid Scaffold: Structural Dynamics, Synthesis, and Applications in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary In the landscape of heterocyclic chemistry, 2-aminofurans represent a cla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

In the landscape of heterocyclic chemistry, 2-aminofurans represent a class of highly versatile, yet notoriously unstable, building blocks. The parent compound, 2-aminofuran, is highly susceptible to oxidative degradation and rapid polymerization due to its electron-rich nature. However, the strategic introduction of an electron-withdrawing group (EWG)—specifically a carboxylic acid or ester at the C3 position—yields 2-aminofuran-3-carboxylic acid (CAS: 1513644-20-6), a stabilized pharmacophore.

This technical guide explores the causality behind the stability of 2-aminofuran-3-carboxylic acid, details state-of-the-art synthetic methodologies for its derivatives, and examines its critical role as a dienophile in Inverse Electron-Demand Diels-Alder (IEDDA) reactions for the construction of bioactive fused heterocycles.

Chemical Identity & Physicochemical Properties

The inherent reactivity of the furan ring is dictated by the oxygen heteroatom, which donates electron density into the aromatic π -system. When an amino group is introduced at the C2 position, the Highest Occupied Molecular Orbital (HOMO) energy is significantly elevated, making the ring hyper-reactive toward electrophiles.

The C3-carboxylic acid acts as a critical "electron sink." Through resonance, the lone pair of the C2-amino group delocalizes into the carbonyl π -system of the C3-carboxylic acid. This push-pull electronic effect lowers the overall HOMO energy, rescuing the furan ring from spontaneous auto-oxidation and enabling its isolation and storage[1][2].

Table 1: Quantitative Physicochemical Data

Data represents the parent compound and computed baseline metrics for structural derivatives.

PropertyValue / DescriptorMechanistic Implication
IUPAC Name 2-aminofuran-3-carboxylic acidCore scaffold nomenclature
CAS Number 1513644-20-6Registry identification[1]
Molecular Formula C 5​ H 5​ NO 3​ Baseline stoichiometry
Molecular Weight 127.10 g/mol Low MW, ideal for fragment-based drug discovery (FBDD)
Topological Polar Surface Area (TPSA) ~76.5 ŲGood membrane permeability profile for oral bioavailability[3]
Stability Profile Stable at room temp (with C3-EWG)C3-carboxyl group prevents dieneamine-driven polymerization[2]

State-of-the-Art Synthetic Methodologies

Historically, the synthesis of 2-aminofurans required harsh conditions and yielded unstable products. Modern synthetic chemistry has evolved to utilize transition-metal catalysis and green, element-promoted condensations to construct highly functionalized 2-aminofuran-3-carboxylates.

Elemental Sulfur-Promoted Redox Condensation

A breakthrough methodology by Jiang et al. (2022) utilizes an elemental sulfur-promoted switchable redox condensation. This transition-metal-free protocol reacts enaminones with methylene nitriles (such as cyanoacetates) to construct the 2-aminofuran core via a 3,5-annulation pathway[4][5].

SynthWorkflow A Enaminone (Dual Nucleophile) D 3,5-Annulation & Redox Condensation A->D B Methylene Nitrile (e.g., Cyanoacetate) B->D C Elemental Sulfur (S8) (Promoter) C->D Promotes E 2-Aminofuran-3-carboxylate (Stabilized Scaffold) D->E

Elemental sulfur-promoted synthetic workflow for 2-aminofuran derivatives.

Step-by-Step Protocol: Sulfur-Promoted Condensation Self-validating system: The use of elemental sulfur acts as a mild oxidant, preventing the over-oxidation of the furan ring that typically occurs with strong inorganic oxidants.

  • Reagent Preparation: In a standard reaction vial, combine the substituted enaminone (1.0 equiv) and the methylene nitrile derivative (e.g., ethyl cyanoacetate, 2.5 equiv).

  • Promoter Addition: Add elemental sulfur (S 8​ , 1.0 equiv) to the mixture.

  • Solvent & Base: Suspend the mixture in a polar aprotic solvent (e.g., DMF, 3 mL) and add an appropriate organic base (e.g., morpholine or piperidine) if required by the specific substrate electronics.

  • Thermal Activation: Stir the reaction mixture at 80–100 °C under an open atmosphere or inert gas for 4–12 hours. Monitor the consumption of the enaminone via TLC.

  • Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Isolate the 2-aminofuran-3-carboxylate via silica gel column chromatography (eluent: hexane/ethyl acetate).

Palladium-Catalyzed Cycloisomerization

Cheng et al. (2015) developed a divergent synthesis utilizing hypervalent iodine and palladium catalysis to convert homoallenyl amides into polysubstituted 2-aminofurans at room temperature[6].

Step-by-Step Protocol: Pd-Catalyzed Acetoxylation

  • Catalyst Setup: In a dry Schlenk tube, combine the homoallenyl amide (0.2 mmol), Pd(OAc) 2​ (5 mol %), and the oxidant PhI(OAc) 2​ (0.7 equiv).

  • Reaction Execution: Inject anhydrous CH 3​ CN (2 mL) under a nitrogen atmosphere. Stir the mixture at room temperature for 3 hours.

  • Isolation: Filter the crude mixture through a short pad of Celite to remove palladium black, eluting with ethyl acetate. Concentrate and purify via flash chromatography to yield the acetoxylated 2-aminofuran[6].

Table 2: Comparison of Synthetic Methodologies
MethodologyReagents / CatalystsConditionsKey Advantage
Redox Condensation [4]Enaminones, Nitriles, S 8​ 80–100 °C, BaseTransition-metal-free, highly scalable
Cycloisomerization [6]Homoallenyl amides, Pd(OAc) 2​ Room Temp, N 2​ Access to acetoxylated/alkoxylated derivatives

Applications in Drug Discovery: IEDDA & Fused Scaffolds

The 2-aminofuran-3-carboxylic acid scaffold is not merely an end-product; it is a highly productive intermediate for generating complex, bio-active fused heterocycles.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

While electron-rich dienes are standard in normal Diels-Alder reactions, 2-aminofurans act as highly effective dienophiles in IEDDA reactions when reacted with electron-deficient dienes like 1,3,5-triazines. The C3-carboxylic ester group slightly dampens the reactivity of the furan, requiring thermal conditions, but it ensures the stability of the starting material during the reaction[7].

IEDDAPathway A 2-Aminofuran-3-carboxylate (Electron-Rich Dienophile) C IEDDA Cycloaddition (Thermal Activation) A->C B 1,3,5-Triazine (Electron-Deficient Diene) B->C D Bicyclic Intermediate C->D E Furo[2,3-d]pyrimidine (Bioactive Scaffold) D->E - HCN (Retro-Diels-Alder)

IEDDA reaction pathway converting 2-aminofurans into furo[2,3-d]pyrimidines.

Pharmacological Relevance of Fused Scaffolds

The condensation of 2-aminofuran-3-carboxylates with reagents like thioureas or via IEDDA reactions yields furo[2,3-d]pyrimidines . These fused bicyclic systems are privileged scaffolds in medicinal chemistry, exhibiting potent antifungal, antibacterial, and kinase-inhibitory activities[8]. The ability to rapidly construct these libraries stems directly from the bench-stability provided by the C3-carboxylic acid moiety on the parent furan ring.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84096620, 5-(2-Adamantyl)-2-aminofuran-3-carboxylic acid." PubChem. Available at:[Link]

  • Cheng, C., Liu, S., & Zhu, G. "Divergent Synthesis of 2-Aminofurans via Palladium-Catalyzed Acetoxylative, Alkoxylative, and Hydroxylative Cycloisomerization of Homoallenyl Amides." The Journal of Organic Chemistry, 2015, 80(15), 7604-7612. Available at:[Link]

  • Jiang, P., et al. "Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles." The Journal of Organic Chemistry, 2022, 87(22), 15312-15326. Available at:[Link]

  • Dang, Q., et al. "Aromatic Heterocycles as Productive Dienophiles in the Inverse Electron-Demand Diels–Alder Reactions of 1,3,5-Triazines." Accounts of Chemical Research, 2020, 53(5), 1001-1014. Available at:[Link]

  • Kidwai, M., & Saxena, A. D. "Synthesis of Furo[2,3-d]pyrimidines Using Inorganic Solid Support." ResearchGate, 2005. Available at:[Link]

Sources

Foundational

The 2-Aminofuran-3-Carboxylic Acid Scaffold: A Privileged Platform in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the rapid assembly of highly functionalized, biologically active heterocycles is paramount. The 2-aminofuran-3-carboxylic acid scaffold (and its carbonitrile and ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of highly functionalized, biologically active heterocycles is paramount. The 2-aminofuran-3-carboxylic acid scaffold (and its carbonitrile and benzofuran analogs) has emerged as a structurally versatile and privileged pharmacophore. Characterized by its dense array of hydrogen-bond donors and acceptors, alongside a rigid planar core, this scaffold serves as a foundational building block for synthesizing complex architectures like furo[2,3-d]pyrimidines and 2-amino-3-aroylbenzofurans.

This technical whitepaper explores the mechanistic rationale behind the scaffold's biological efficacy, delineates quantitative structure-activity relationships (QSAR), and provides self-validating, step-by-step synthetic protocols designed for high atom economy and structural precision.

Mechanistic Rationales & Target Engagement

The inherent value of the 2-aminofuran-3-carboxylate core lies in its ability to undergo predictable annulation and arylation, yielding derivatives that effectively engage critical oncological targets 1. The spatial arrangement of the amino and carboxylate/carbonitrile groups at the C2 and C3 positions, respectively, perfectly primes the molecule for heterocyclization.

VEGFR-2 Kinase Inhibition

When converted into furo[2,3-d]pyrimidine derivatives, the scaffold mimics the adenine ring of ATP. This structural homology allows the derivatives to competitively bind to the ATP-binding pocket of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase domain. The pyrimidine nitrogen atoms act as critical hydrogen-bond acceptors with the hinge region of the kinase, effectively halting angiogenesis and endothelial cell proliferation 2.

Tubulin Polymerization Inhibition

Through formal [4+1] cycloadditions or targeted arylation, the core is expanded into 2-amino-3-aroylbenzo[b]furans. These rigidified structures act as potent allosteric modulators. By binding specifically to the colchicine site on β -tubulin, they physically obstruct tubulin heterodimer polymerization, leading to catastrophic mitotic arrest and apoptosis in rapidly dividing cancer cells 3.

MOA Scaffold 2-Aminofuran-3-Carboxylate Scaffold Sub1 Furo[2,3-d]pyrimidines (VEGFR-2 Inhibitors) Scaffold->Sub1 Heterocyclization Sub2 2-Amino-3-aroylbenzofurans (Tubulin Inhibitors) Scaffold->Sub2 Arylation/Annulation Target1 VEGFR-2 Kinase Domain (ATP-binding pocket) Sub1->Target1 Competitive Binding Target2 Colchicine Binding Site (Tubulin) Sub2->Target2 Allosteric Modulation Effect1 Inhibition of Angiogenesis & Endothelial Proliferation Target1->Effect1 Effect2 Mitotic Arrest & Apoptosis Target2->Effect2

Pathway of 2-aminofuran derivatives targeting VEGFR-2 and Tubulin in oncology.

Quantitative Structure-Activity Relationship (QSAR) Data

The biological potency of these derivatives is highly sensitive to substitution patterns. For instance, in VEGFR-2 inhibitors, the incorporation of specific lipophilic groups on the pyrimidine ring drastically lowers the IC50. Similarly, methoxy or ethoxy substitutions at the C-6 position of the benzo[b]furan skeleton are critical for maximizing antiproliferative activity against medulloblastoma cells [[2]](), 3.

Table 1: Comparative In Vitro Efficacy of 2-Aminofuran Derivatives

Compound Class / Specific DerivativePrimary TargetCell Line / AssayIC50 ValueReference
Furo[2,3-d]pyrimidine (Compound VI) VEGFR-2 KinaseKinase Assay9.30 nM2
Furo[2,3-d]pyrimidine (Compound V) VEGFR-2 KinaseKinase Assay41.4 nM2
6-Ethoxy-2-amino-3-aroylbenzo[b]furan Tubulin (Colchicine site)Daoy (Medulloblastoma)5 pM3
Furo[2,3-d]pyrimidine (Compound 7b) CytotoxicityHepG2 (Liver Cancer)7.28 μ M2

Self-Validating Synthetic Methodologies

To ensure reproducibility and high yield, the synthesis of these derivatives relies on Multicomponent Reactions (MCRs) and Microwave-Assisted Organic Synthesis (MAOS). These methodologies are selected for their high atom economy and ability to overcome thermodynamic barriers without degrading sensitive intermediates 4, 5.

Protocol 1: Multicomponent Assembly of the 2-Aminofuran-3-Carboxylate Core

Causality: A three-component reaction is utilized to rapidly construct the highly functionalized furan ring. The addition of a catalytic tertiary amine lowers the pKa of the active methylene compound, facilitating a rapid Knoevenagel condensation. Subsequent Michael addition and cycloisomerization trap the zwitterionic intermediate, driving the reaction to the stable aromatic furan [[1]]().

Step-by-Step Procedure:

  • Reagent Preparation: In a dry round-bottom flask, combine 1.0 equivalent of an α -haloketone, 1.0 equivalent of an active methylene compound (e.g., alkyl cyanoacetate), and 1.2 equivalents of a tertiary amine (e.g., triethylamine) in anhydrous DMF.

  • Activation: Stir at room temperature for 30 minutes. The tertiary amine acts as both a base to generate the enolate and a nucleophilic catalyst.

  • Cycloisomerization: Elevate the temperature to 60°C and monitor via TLC (Hexane:EtOAc 7:3). The reaction typically reaches completion within 2-4 hours as the intermediate cyclizes into the 2-aminofuran core.

  • Self-Validation Check (Critical): Quench the reaction with ice water to precipitate the product. Perform an immediate LC-MS analysis. Proceed to Protocol 2 only if the [M+H]+ peak corresponds to the desired 2-aminofuran-3-carboxylate and constitutes >95% of the total ion current. If purity is lower, recrystallize from hot ethanol.

Protocol 2: Microwave-Assisted Heterocyclization to Furo[2,3-d]pyrimidines

Causality: Traditional thermal heating often leads to the decomposition of the 2-aminofuran core before heterocyclization can occur. Solvent-free microwave irradiation provides uniform, localized dielectric heating. This overcomes the high activation energy required for the cyclization of the sterically hindered C2-amino and C3-carboxylate groups, driving the reaction selectively toward the thermodynamic furo-pyrimidine product 5.

Step-by-Step Procedure:

  • Adsorption: Dissolve the validated 2-aminofuran-3-carboxylate (from Protocol 1) and 1.2 equivalents of an appropriate thiourea or formamide derivative in a minimal amount of volatile solvent (e.g., dichloromethane). Add an inorganic solid support (e.g., Alumina or Silica Gel).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure to ensure the reactants are uniformly coated onto the solid support.

  • Microwave Irradiation: Place the free-flowing powder in a microwave reactor. Irradiate at 300W (approx. 110°C) for 4 to 8 minutes.

  • Elution & Self-Validation: Elute the product from the solid support using ethyl acetate. Evaporate the solvent and confirm the rigidified Furo[2,3-d]pyrimidine structure via 1 H and 13 C NMR. The disappearance of the primary amine protons ( 5.0-6.5 ppm) and the appearance of the pyrimidine proton ( 8.0-8.5 ppm) validate successful cyclization.

Workflow Step1 Multicomponent Reaction (MCR) (Aldehyde, Amine, Active Methylene) Val1 In-Process Validation (TLC & LC-MS) Step1->Val1 Step2 Microwave-Assisted Heterocyclization Val1->Step2 If purity > 95% Val2 Structural Confirmation (1H/13C NMR, X-ray) Step2->Val2 Step3 In Vitro Screening (Kinase Assays, Cell Viability) Val2->Step3 Confirmed Scaffold

Self-validating synthetic and screening workflow for 2-aminofuran derivatives.

Conclusion

The 2-aminofuran-3-carboxylic acid scaffold represents a highly tunable chemical space. By leveraging rational QSAR design and robust, self-validating synthetic techniques like MCRs and microwave-assisted cyclization, medicinal chemists can efficiently generate libraries of potent kinase and tubulin inhibitors. The integration of stringent in-process analytical checks ensures that the structural integrity of this privileged scaffold is maintained throughout complex derivatizations, accelerating the pipeline from bench synthesis to in vitro validation.

References

  • A Technical Guide to 2-Aminofuran Derivatives: Synthesis, Biological Activity, and Mechanisms of Action. Benchchem.
  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC (NIH).
  • Synthesis of novel 2-pyridyl-substituted 2,5-dihydro-2-imino- and 2-amino-furan derivatives via a three-component reaction. Semantic Scholar.
  • Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors.
  • Synthesis of Furo[2,3-d]pyrimidines Using Inorganic Solid Support.

Sources

Exploratory

The Thermodynamic Stability of 2-Aminofuran-3-Carboxylic Acid: A Push-Pull Mechanism for Heterocyclic Robustness

Executive Summary For decades, 2-aminofurans have been considered highly elusive and labile intermediates in organic synthesis. Their inherent thermodynamic instability restricts their utility in drug development and mat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, 2-aminofurans have been considered highly elusive and labile intermediates in organic synthesis. Their inherent thermodynamic instability restricts their utility in drug development and materials science. However, the strategic installation of an electron-withdrawing group—specifically a carboxylic acid at the C3 position—fundamentally alters the thermodynamic landscape of the molecule. This whitepaper provides an in-depth mechanistic analysis of how 2-aminofuran-3-carboxylic acid achieves remarkable thermodynamic stability through a "push-pull" electronic system, alongside self-validating experimental protocols for its synthesis and characterization.

The 2-Aminofuran Conundrum: Annular Tautomerization

Unsubstituted 2-aminofurans are notoriously unstable and rarely isolable under ambient conditions[1]. The root cause of this instability is the highly favorable annular tautomerization from the aromatic 2-aminofuran state to the non-aromatic 2-iminodihydrofuran state.

In the absence of stabilizing substituents, the energy barrier for proton migration from the amino group to the C3 or C5 position of the furan ring is low. Thermodynamics heavily favor the iminodihydrofuran tautomer because the loss of furan aromaticity is offset by the formation of a strong C=N double bond. Once in the non-aromatic imino form, the molecule behaves essentially as a highly reactive dieneamine or undergoes rapid oxidative degradation, ring-opening, and polymerization upon exposure to air or moisture[2].

Tautomerization cluster_unsubstituted Unsubstituted 2-Aminofuran cluster_substituted 2-Aminofuran-3-Carboxylic Acid A 2-Aminofuran (Aromatic, Labile) B 2-Iminodihydrofuran (Non-Aromatic, Favored) A->B Rapid Tautomerization C 2-Amino-3-COOH-Furan (Aromatic, Stable) D Imino Tautomer (Thermodynamically Disfavored) C->D Blocked by Push-Pull

Fig 1: Tautomeric equilibrium shift driven by the C3-carboxylic acid push-pull mechanism.

The Push-Pull Electronic Stabilization Mechanism

To harness 2-aminofurans as viable synthons, the tautomeric equilibrium ( ΔG ) must be forcefully inverted to favor the aromatic amine. In 2-aminofuran-3-carboxylic acid, this is achieved via a powerful intramolecular electronic effect.

Causality of Stabilization

The C2-amino group acts as a strong π -electron donor, while the adjacent C3-carboxylic acid acts as a strong π -electron acceptor. This creates a highly conjugated "push-pull" diene core [3].

  • Resonance Locking: The lone pair of electrons on the exocyclic nitrogen is delocalized into the furan π -system and subsequently withdrawn by the carbonyl oxygen of the C3-carboxylic acid.

  • Bond Order Alteration: This extended conjugation significantly increases the double-bond character of both the exocyclic C2-N bond and the C2-C3 bond.

  • Thermodynamic Inversion: By lowering the ground-state energy of the aromatic tautomer, the push-pull system renders protonation at C3 (the requisite first step for tautomerization) thermodynamically highly unfavorable[4].

This precise electronic manipulation not only locks the molecule in its aromatic state but also expands its utility in generating stable push-pull chromophores with intense charge-transfer properties.

Quantitative Data: Thermodynamic Stability Profiles

The impact of the C3-substituent on the stability of the furan core is absolute. Table 1 summarizes the stark contrast in thermodynamic stability metrics between unsubstituted and push-pull stabilized 2-aminofurans.

Table 1: Comparative Thermodynamic Stability of 2-Aminofuran Derivatives

CompoundTautomeric PreferenceHalf-life in Air (Ambient)Primary Degradation Pathway
Unsubstituted 2-Aminofuran 2-Iminodihydrofuran< 1 hourOxidation, Ring-opening
2-Aminofuran-3-carboxylic acid 2-Aminofuran> 6 months (Solid state)Highly Stable
2-Amino-3-cyanofuran 2-Aminofuran> 6 months (Solid state)Highly Stable
2-Amino-5-methylfuran 2-Iminodihydrofuran~ 2 hoursDieneamine polymerization

Experimental Workflows: Synthesis & Self-Validating Stability Assays

To confidently utilize 2-aminofuran-3-carboxylic acid in drug development, researchers must employ self-validating protocols that simultaneously synthesize the compound and continuously verify its tautomeric integrity.

Workflow N1 Step 1: Reagent Condensation (a-halo ketone + cyanoacetate) N2 Step 2: Base-Promoted Cyclization N1->N2 N3 Step 3: Push-Pull Aromatization N2->N3 N2_sub Transient Intermediate: Dihydrofuran N2->N2_sub N4 Step 4: Isolation & NMR Stability Assay N3->N4

Fig 2: Experimental workflow for the synthesis and thermodynamic validation of 2-aminofurans.

Protocol: Synthesis and NMR-Based Thermodynamic Validation

Step 1: Multicomponent Condensation

  • Action: Combine an α -halo ketone (e.g., chloroacetone) with an alkyl cyanoacetate (which will hydrolyze to the carboxylic acid) in a polar aprotic solvent (DMF).

  • Causality: The active methylene of the cyanoacetate undergoes rapid nucleophilic substitution with the α -halo ketone, establishing the C-C backbone required for the furan ring.

Step 2: Base-Promoted Cyclization

  • Action: Introduce a mild inorganic base (e.g., K2​CO3​ , 2.0 equiv) and stir at 80°C for 4 hours.

  • Causality: The base deprotonates the intermediate, triggering an intramolecular nucleophilic attack by the enolate oxygen onto the nitrile carbon, forming a transient 2-iminodihydrofuran intermediate.

Step 3: Push-Pull Aromatization & Hydrolysis

  • Action: Subject the intermediate to mild aqueous acidic workup.

  • Causality: The thermodynamic driving force of the C3-ester/acid group forces the immediate tautomerization of the transient imine into the stable 2-aminofuran aromatic system. Subsequent controlled hydrolysis yields the free 2-aminofuran-3-carboxylic acid.

Step 4: Self-Validating NMR Stability Assay

  • Action: Dissolve 10 mg of the isolated product in CDCl3​ (a solvent known to accelerate the degradation of unprotected furans). Conduct continuous 1H -NMR monitoring at t=0 , t=24h , and t=72h under ambient light and temperature.

  • Validation Logic: This acts as a self-validating system. If the compound lacks thermodynamic stability, the NMR spectra will reveal the emergence of upfield aliphatic signals ( δ ~3.0-4.0 ppm) corresponding to the CH2​ protons of the iminodihydrofuran tautomer. The strict persistence of the furan ring protons ( δ 6.5-7.5 ppm) and the broad NH2​ singlet ( δ ~5.5 ppm), with zero aliphatic emergence over 72 hours, definitively proves the thermodynamic lock provided by the push-pull mechanism.

Conclusion

The thermodynamic stability of 2-aminofuran-3-carboxylic acid is not an inherent property of the furan core, but rather an engineered electronic state. By leveraging the push-pull mechanism, the highly favorable degradation pathways of 2-aminofurans are completely bypassed. Understanding this causality allows researchers to confidently deploy these robust heterocycles as stable building blocks in complex alkaloid synthesis, materials science, and advanced pharmaceutical pipelines.

References

  • A Study of 2-Aminofurans ResearchGate URL:[2]

  • Oxidative rearrangement and cyclisation of N-substituted amidines using iodine(III) reagents and the influence of leaving group on mode of reaction Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[1]

  • Several Convenient Methods for the Synthesis of 2-Amido Substituted Furans The Journal of Organic Chemistry - ACS Publications URL:[4]

  • Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles Chemical Reviews - ACS Publications URL:[3]

  • ChemInform Abstract: Expanding the Chemical Space for Push-Pull Chromophores by Non-Concerted [2 + 2] and[4 + 2] Cycloadditions ResearchGate URL:

Sources

Foundational

Structural Elucidation of 2-Aminofuran-3-Carboxylic Acid: A Comprehensive Guide to X-Ray Crystallography and Solid-State Characterization

Executive Summary & Scientific Rationale In the realm of rational drug design and synthetic organic chemistry, heterocyclic molecular building blocks (MBBs) are foundational. 2-Aminofuran-3-carboxylic acid (CAS 1513644-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the realm of rational drug design and synthetic organic chemistry, heterocyclic molecular building blocks (MBBs) are foundational. 2-Aminofuran-3-carboxylic acid (CAS 1513644-20-6), with the empirical formula C5H5NO3 and a molecular weight of 127.1 g/mol [1], represents a highly versatile pharmacophore. The unique proximity of an electron-donating amino group at the C2 position and an electron-withdrawing carboxylic acid at the C3 position on a planar furan ring creates a highly conjugated push-pull system.

For drug development professionals, understanding the exact 3D spatial arrangement, dihedral angles, and non-covalent interaction networks of this molecule is critical. This whitepaper provides an in-depth, self-validating methodological guide to the single-crystal X-ray diffraction (SC-XRD) analysis of 2-aminofuran-3-carboxylic acid and its derivatives, detailing the causality behind crystallographic workflows and the resulting supramolecular architectures.

Chemical Context and Synthesis

High-quality single crystals cannot be grown from impure bulk material; thus, the crystallographic workflow inherently begins with rigorous synthetic purity. Derivatives of 2-amino-3-furancarboxylic acid are typically synthesized in a one-step reaction from 2-furancarbaldehyde or 2-acetylfuran using malononitrile or cyanoacetamide in the presence of secondary amines[2].

This synthetic pathway is favored because it yields highly crystalline products (45–88% yield)[2]. The purity of the synthesized compound directly dictates the success of the crystallization process. Impurities disrupt the periodic lattice, leading to twinning or amorphous precipitation rather than the formation of a single, highly ordered crystal.

Crystallographic Workflow: A Self-Validating Methodology

To elucidate the crystal structure, a rigorous, step-by-step SC-XRD protocol must be followed. Every step in this methodology is designed as a self-validating system, ensuring that the final electron density map is an undeniable reflection of the physical molecule.

Step-by-Step SC-XRD Protocol
  • Crystal Growth (Solvent Evaporation):

    • Procedure: Dissolve 50 mg of 2-aminofuran-3-carboxylic acid in a minimal amount of a binary solvent system (e.g., methanol/dichloromethane, 1:1 v/v). Cover the vial with parafilm, puncture small holes, and allow slow evaporation at 293 K.

    • Causality: The binary solvent system balances solubility and volatility. Slow evaporation ensures that molecules have sufficient time to orient themselves into the lowest-energy thermodynamic lattice, preventing kinetic trapping and amorphous powder formation.

  • Crystal Selection and Mounting:

    • Procedure: Submerge the resulting crystals in Paratone-N oil. Under a polarized light microscope, select a block-shaped crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) that exhibits uniform extinction when rotated. Mount the crystal on a MiTeGen cryoloop.

    • Causality: Paratone oil protects the crystal from atmospheric moisture and acts as a rigid glass at low temperatures, preventing movement. Uniform extinction under polarized light validates that the selected specimen is a single crystal, not a twinned aggregate.

  • Data Collection (Cryogenic):

    • Procedure: Transfer the loop to the goniometer head of an X-ray diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CMOS detector. Immediately bathe the crystal in a 100 K nitrogen gas stream using a cryocooler.

    • Causality: Data collection at 100 K minimizes thermal atomic displacement parameters (ADPs). Reducing thermal vibration prevents the smearing of electron density, which is absolutely critical for the precise localization of light atoms like hydrogen, enabling accurate mapping of the hydrogen bond network.

  • Data Reduction and Integration:

    • Procedure: Process the raw diffraction frames using software (e.g., APEX3 or CrysAlisPro). Apply multi-scan absorption corrections.

    • Self-Validation: Monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates the integration parameters and confirms the correct assignment of the Laue symmetry.

  • Structure Solution and Refinement:

    • Procedure: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms. Locate hydrogen atoms in the difference Fourier map and refine them freely or using a riding model.

    • Self-Validation: The Goodness-of-Fit (GOOF) metric must approach 1.0, and the final R1​ value should be <0.05 . These metrics mathematically prove that the proposed structural model perfectly accounts for the observed diffraction data.

SCXRD_Workflow A 1. Crystal Growth (Slow Evaporation) B 2. Crystal Selection & Mounting (Cryoloop) A->B C 3. X-ray Diffraction Data Collection (100 K) B->C D 4. Data Reduction & Integration C->D E 5. Structure Solution (Intrinsic Phasing) D->E F 6. Refinement (Least-Squares on F^2) E->F

Fig 1. Step-by-step Single-Crystal X-Ray Diffraction (SC-XRD) workflow.

Structural Analysis & Crystal Packing

The crystallographic analysis of 2-aminofuran-3-carboxylic acid reveals several critical geometric and supramolecular features that dictate its behavior in biological systems.

Molecular Geometry and Planarity

The furan ring is strictly planar. The sp2 hybridization of the C2 and C3 carbons forces the amino and carboxylic acid groups into the same plane as the heterocycle. This planarity is stabilized by extensive π -conjugation extending from the furan oxygen through the diene system and into the carbonyl group of the carboxylic acid. The C-N bond length is typically shorter than a standard single bond, indicating partial double-bond character due to the delocalization of the nitrogen lone pair into the electron-deficient furan ring.

Hydrogen Bonding Networks (Graph-Set Motifs)

The solid-state architecture is entirely governed by strong hydrogen bonds, which can be categorized using graph-set notation:

  • Intramolecular S(6) Motif: The spatial proximity of the C2-amino group and the C3-carbonyl oxygen facilitates a strong intramolecular hydrogen bond. This creates a pseudo-six-membered ring (an S(6) motif), locking the carboxylic acid conformation and enhancing the overall rigidity of the pharmacophore.

  • Intermolecular R22​(8) Motif: Like most carboxylic acids, molecules of 2-aminofuran-3-carboxylic acid pair up across a crystallographic inversion center to form centrosymmetric dimers. This occurs via reciprocal O-H···O hydrogen bonds between the carboxylic acid groups, forming an R22​(8) ring motif.

  • Extended Chain Formation: The remaining amino hydrogen acts as a donor to the furan ring oxygen of an adjacent molecule, forming weak intermolecular C(5) chains that propagate along the crystallographic axis.

HBond_Network A 2-Amino Group (-NH2) C Furan Ring Oxygen (O1) A->C Weak Intermolecular Interaction D Intramolecular H-Bond (S(6) Motif) A->D Donates H B 3-Carboxylic Group (-COOH) B->D Accepts H (Carbonyl O) E Intermolecular Dimer (R2,2(8) Motif) B->E Donates/Accepts H

Fig 2. Graph-set motifs and hydrogen bonding network logic.

Quantitative Data Presentation

The following tables summarize the expected quantitative crystallographic parameters and hydrogen bond geometries for the 2-aminofuran-3-carboxylic acid framework, derived from standard high-resolution SC-XRD experiments on this class of compounds[3],[2].

Table 1: Representative Crystallographic Parameters

ParameterValue / Specification
Chemical Formula C5H5NO3
Formula Weight 127.10 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Radiation Mo Kα ( λ = 0.71073 Å)
Z (Molecules per unit cell) 4
Goodness-of-fit (GOOF) on F2 1.02 - 1.06
Final R indices [I>2σ(I)] R1​<0.045 , wR2​<0.110

Table 2: Key Hydrogen Bond Geometries

Donor (D)Acceptor (A)Motif TypeD-H···A Angle (°)D···A Distance (Å)
N1 (Amino)O2 (Carbonyl)Intramolecular S(6) 138 - 1452.68 - 2.75
O3 (Hydroxyl)O2 (Carbonyl)Intermolecular R22​(8) 168 - 1762.58 - 2.66
N1 (Amino)O1 (Furan)Intermolecular C(5) 122 - 1302.95 - 3.08

Conclusion

The structural elucidation of 2-aminofuran-3-carboxylic acid via single-crystal X-ray diffraction provides indispensable insights into its molecular geometry. The rigid planarity enforced by the S(6) intramolecular hydrogen bond, combined with the robust R22​(8) dimerization in the solid state, directly influences its solubility, melting point, and binding affinity in biological targets. By adhering to the self-validating crystallographic workflows outlined in this guide, researchers can ensure absolute confidence in the structural models used for downstream rational drug design.

References

  • [1] CookeChem. "2-aminofuran-3-carboxylic acid , NLT 98% , 1513644-20-6". CookeChem Catalog. URL:

  • [3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 84096620, 5-(2-Adamantyl)-2-aminofuran-3-carboxylic acid". PubChem. URL:

  • [4] AiFChem. "1513644-20-6 | 2-Aminofuran-3-carboxylic acid". AiFChem Catalog. URL:

  • [2] Peter Šafář, Pavel Čepec, František Považanec, Anna Koreňová and Naďa Prónayová. "One-Step Synthesis of 2-Amino-3-furancarboxylic Acid Derivatives from 2-Furancarbaldehyde". Collection of Czechoslovak Chemical Communications, 1994, 59(11), 2481-2492. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Aminofuran-3-Carboxylic Acid as an N,O-Donor Ligand in Coordination Chemistry

Target Audience: Researchers, coordination chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, coordination chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.

Executive Summary & Rationale

In the realm of metallodrug development and coordination chemistry, the rational design of ligands is paramount. 2-Aminofuran-3-carboxylic acid (2-AFC) is a highly versatile, heterocyclic bioisostere of anthranilic acid (2-aminobenzoic acid) [1]. While anthranilic acid is a ubiquitous N,O-donor ligand [3], substituting the benzene ring with a furan ring fundamentally alters the molecule's electronic landscape and physical properties [4].

For drug development professionals, 2-AFC is particularly attractive. The incorporation of the furan oxygen increases the ligand's overall hydrophilicity and provides a secondary hydrogen-bond acceptor. This structural modification is a proven strategy to improve the aqueous solubility and bioavailability of the resulting transition metal complexes, making 2-AFC an exceptional candidate for designing novel antimicrobial and antineoplastic metallo-agents.

Mechanistic Insights into Coordination

The coordination chemistry of 2-AFC is driven by the ortho-relationship between the C2-amino group (-NH₂) and the C3-carboxylic acid group (-COOH).

To utilize 2-AFC as a ligand, the reaction environment must be carefully controlled. The carboxylic acid proton (pKa ~3.5) prevents spontaneous coordination under highly acidic conditions. By adjusting the pH to ~6.5, the carboxylic acid is deprotonated, converting the ligand into a monoanion. This activated species acts as a bidentate chelator, coordinating to transition metal centers (e.g., Cu²⁺, Ni²⁺, Co²⁺) via the amino nitrogen and the carboxylate oxygen [2, 5].

This N,O-chelation forms a thermodynamically stable six-membered metallacycle. The furan heteroatom generally does not participate in direct metal binding due to geometric strain and lower Lewis basicity, but it stabilizes the secondary coordination sphere via hydrogen bonding.

G L 2-Aminofuran-3-carboxylic Acid (Protonated Ligand) Deprot pH Adjustment (pH 6.5) Deprotonation of -COOH L->Deprot Anion 2-AFC Monoanion (Active N,O-Donor) Deprot->Anion Chelation Bidentate Chelation (N-amino, O-carboxylate) Anion->Chelation Metal Addition of M(II) Salt (e.g., CuCl2, NiCl2) Metal->Chelation Complex Stable 6-Membered Metallacycle Complex Chelation->Complex

Logical pathway of 2-AFC deprotonation and bidentate metal chelation.

Experimental Protocol: Synthesis of [Cu(2-AFC)₂(H₂O)₂]

This protocol details the synthesis of a Copper(II) bis-chelate complex using 2-AFC. The methodology is designed as a self-validating system , ensuring that researchers can visually and spectroscopically confirm success at critical junctures.

Step 1: Ligand Preparation
  • Action: Suspend 2-AFC (2.0 mmol) in 20 mL of a 1:1 Ethanol/Water mixture.

  • Causality: The mixed solvent system is critical. Ethanol ensures the solubility of the organic furan framework, while water allows for the subsequent miscibility of the inorganic metal salt.

Step 2: pH Adjustment & Deprotonation
  • Action: Add 0.1 M NaOH dropwise under continuous stirring until the pH reaches 6.5–7.0.

  • Causality: Deprotonation of the -COOH group is mandatory to activate the carboxylate oxygen for metal binding. However, the pH must strictly remain below 8.0 to prevent the competitive precipitation of Copper(II) hydroxide (Cu(OH)₂).

  • Self-Validation Check: The initially cloudy suspension will transition to a clear solution, indicating the successful formation of the soluble sodium 2-aminofuran-3-carboxylate salt.

Step 3: Metal Complexation
  • Action: Dissolve CuCl₂·2H₂O (1.0 mmol) in 10 mL of distilled water. Add this dropwise to the ligand solution under continuous stirring at 60°C.

  • Causality: The 1:2 Metal-to-Ligand stoichiometric ratio thermodynamically favors the formation of the bis-chelate complex. Mild heating provides the activation energy required to displace the aquo ligands from the Cu(II) precursor [1].

  • Self-Validation Check: An immediate color change from the pale blue of aqueous Cu(II) to a deep green/brown signifies successful ligand exchange and complexation.

Step 4: Isolation & Purification
  • Action: Stir the reaction mixture for 2 hours at 60°C, then cool to 4°C overnight. Filter the resulting precipitate, wash with cold ethanol to remove unreacted ligand, and dry in vacuo over anhydrous CaCl₂.

Workflow S1 Step 1: Ligand Preparation V1 Check: Complete Dissolution S1->V1 S2 Step 2: Metal Addition V2 Check: Color Change (Complexation) S2->V2 S3 Step 3: Precipitation & Isolation S4 Step 4: Spectroscopic Validation S3->S4 V3 Check: IR ν(C=O) Shift Analysis S4->V3 V1->S2 V2->S3

Self-validating experimental workflow for 2-AFC metal complex synthesis.

Quantitative Data Presentation: Spectroscopic Validation

To definitively prove the structural integrity of the synthesized complex, Fourier-Transform Infrared (FTIR) and UV-Vis spectroscopy must be employed. The displacement of protons and the establishment of M-N and M-O bonds result in highly predictable and quantifiable spectral shifts [5].

Table 1: Diagnostic Spectroscopic Shifts for 2-AFC vs.[Cu(2-AFC)₂(H₂O)₂]

Analytical ParameterFree 2-AFC Ligand[Cu(2-AFC)₂(H₂O)₂] ComplexDiagnostic Implication (Causality)
FTIR: νasym​(COO−) 1685 cm⁻¹1595 cm⁻¹A significant red-shift (~90 cm⁻¹) confirms the direct coordination of the carboxylate oxygen to the Cu(II) center, weakening the C=O double bond character.
FTIR: ν(N−H) 3450, 3340 cm⁻¹3310, 3250 cm⁻¹The red-shift in the primary amine stretching frequencies confirms the donation of nitrogen's lone pair to the metal.
UV-Vis: π→π∗ 285 nm295 nmBathochromic shift indicates extended electron delocalization upon metallacycle formation.
UV-Vis: d−d transitionN/A640 nmThe emergence of a broad band in the visible region confirms a distorted octahedral/square planar geometry around the Cu(II) center.

Applications in Drug Development

The complexation of 2-AFC to transition metals has profound implications for pharmacological applications. According to Overton's concept of cell permeability and Tweedy's chelation theory, coordinating a ligand to a metal reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups [1].

This charge delocalization over the 2-AFC chelate ring significantly increases the lipophilicity of the entire complex. Consequently, [Cu(2-AFC)₂(H₂O)₂] and its derivatives can permeate the lipid bilayers of bacterial cell walls or the membranes of neoplastic cells far more effectively than the free 2-AFC ligand. Once intracellular, these complexes can induce oxidative stress via Fenton-like reactions, making 2-AFC an invaluable building block in the rational design of next-generation metallodrugs.

References

  • Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. National Center for Biotechnology Information (PMC - NIH). URL:[Link]

  • A Comprehensive Review on Anthranilic acid-derived Schiff bases and their Metal Chelates: Structures and Applications. Chemical Review and Letters. URL:[Link]

  • Mixed-Ligand Copper(II) Complex with Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and 3-Methylquinazoline-2,4(1H,3H)-dione. MDPI. URL:[Link]

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. URL:[Link]

  • THREE Co(II), Ni(II) AND Cu(II) SCHIFF BASE COMPLEXES INCORPORATING 2-[(4-{[(4-METHYLPHENYL)SULFONOTHIOYL]OXY}PHENYL)METHYLENE]. Semantic Scholar. URL:[Link]

Application

Application Note: Step-by-Step Preparation of 2-Aminofuran-3-Carboxylic Acid Amides

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 2-Aminofurans are privileged scaffolds in me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

2-Aminofurans are privileged scaffolds in medicinal chemistry, frequently serving as critical building blocks for the synthesis of complex polycyclic heterocycles, pharmaceuticals, and agrochemicals[1]. While traditional approaches to furan synthesis include the Paal-Knorr and classical Feist-Benary reactions[2][3], the targeted preparation of 2-aminofuran-3-carboxylic acid amides (2-aminofuran-3-carboxamides) requires a highly regioselective cascade approach.

The most robust, scalable, and atom-economical method for synthesizing this specific functionalized core is the base-catalyzed condensation of α-haloketones with cyanoacetamide. This transformation relies on a precisely orchestrated sequence of deprotonation, nucleophilic substitution, and intramolecular cyclization[4].

The Causality of the Reaction Cascade

As a self-validating system, this protocol leverages the differential reactivity of the intermediates under varying thermal conditions:

  • Selective Deprotonation: A mild organic base (e.g., Triethylamine) selectively deprotonates the acidic methylene protons of cyanoacetamide ( pKa​≈11 ).

  • Controlled Alkylation ( SN​2 ): The resulting enolate attacks the α-haloketone. Crucial Insight: This step must be performed at 0–5 °C. If the temperature is too high, the enolate will attack the ketone carbonyl instead, leading to unwanted Darzens-type epoxides or complex oligomers.

  • Thorpe-Ziegler-Type Cyclization: Upon heating, the alkylated intermediate undergoes enolization. The highly nucleophilic enol oxygen attacks the electrophilic carbon of the pendant nitrile group via a 5-exo-dig cyclization.

  • Aromatization: The resulting cyclic imine rapidly tautomerizes to the primary amine, driven by the thermodynamic stabilization of the newly formed aromatic furan ring.

Mechanism A Cyanoacetamide + Base C Alkylated Intermediate A->C Deprotonation B α-Haloketone B->C SN2 Substitution (0-5°C) D Enolization & O-Attack on Nitrile C->D Heating (60-80°C) E 2-Aminofuran-3- carboxamide D->E Tautomerization (Aromatization)

Mechanistic pathway for the synthesis of 2-aminofuran-3-carboxamides.

Quantitative Data: Condition Optimization

The choice of base and solvent dictates the efficiency of the cyclization. Strong inorganic bases often lead to the degradation of the α-haloketone, while overly weak bases fail to initiate the cyclization. Table 1 summarizes the optimization parameters demonstrating why Triethylamine ( Et3​N ) in Ethanol (EtOH) or Dimethylformamide (DMF) is the industry standard[4].

Table 1: Optimization of Base and Solvent for 2-Aminofuran-3-carboxamide Synthesis

EntryBase (1.2 eq)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1PiperidineEtOH78465Moderate yield; competing Knoevenagel side-products.
2 K2​CO3​ MeCN80645Poor solubility of base limits enolate formation rate.
3 Et3​N EtOH 78 3 82 Optimal for standard substrates; easy product precipitation.
4 Et3​N DMF80288Best for sterically hindered or poorly soluble α-haloketones.

Experimental Protocol

Safety Note: α-Haloketones (e.g., phenacyl bromide, chloroacetone) are potent lachrymators and skin irritants. All operations must be conducted in a well-ventilated fume hood using appropriate PPE (nitrile gloves, safety goggles).

Materials Required
  • Reagents: Cyanoacetamide (1.0 equiv), α-Haloketone (1.05 equiv), Triethylamine ( Et3​N , 1.2 equiv).

  • Solvents: Absolute Ethanol (EtOH) or DMF, Ice-cold distilled water, Ethyl acetate/Hexanes (for TLC).

Step-by-Step Methodology

Step 1: Reagent Solubilization

  • Equip a thoroughly dried 250 mL round-bottom flask with a magnetic stir bar.

  • Add cyanoacetamide (10.0 mmol, 0.84 g) and the selected α-haloketone (10.5 mmol).

  • Suspend the reagents in 30 mL of absolute ethanol. Stir at room temperature until a homogeneous solution or fine suspension is achieved.

Step 2: Temperature-Controlled Alkylation 4. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. 5. Add Et3​N (12.0 mmol, 1.67 mL) dropwise over 15 minutes using an addition funnel.

  • Analytical Cue: The solution will typically darken (yellow to deep orange), indicating the formation of the active enolate and subsequent alkylation. Maintain stirring at 0 °C for an additional 30 minutes to ensure complete SN​2 substitution without triggering premature, disordered cyclization.

Step 3: Base-Promoted Cyclization 6. Remove the ice bath. Attach a reflux condenser and transfer the flask to an oil bath pre-heated to 75–80 °C. 7. Reflux the mixture for 2 to 4 hours.

  • Self-Validation: Monitor the reaction via TLC (typically 1:1 EtOAc:Hexanes). The disappearance of the UV-active α-haloketone spot and the emergence of a highly polar, intensely UV-active spot (often exhibiting blue fluorescence under 365 nm UV) confirms furan formation.

Step 4: Isolation and Purification 8. Once complete, remove the flask from the heat and allow it to cool to room temperature. 9. Pour the reaction mixture slowly into 100 mL of vigorously stirred, ice-cold distilled water.

  • Causality: The sudden shift in solvent polarity forces the hydrophobic 2-aminofuran-3-carboxamide out of solution, while unreacted cyanoacetamide and triethylammonium halide salts remain dissolved in the aqueous phase.

  • Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 × 20 mL) and a small amount of cold ethanol (5 mL).

  • Dry the crude product under a high vacuum. If analytical purity is required, recrystallize from hot ethanol or an ethanol/water mixture.

Workflow Step1 1. Solubilization Cyanoacetamide + α-Haloketone in EtOH Step2 2. Alkylation (0-5°C) Dropwise addition of Et3N Step1->Step2 Step3 3. Cyclization (75-80°C) Reflux for 2-4 hours (TLC Monitoring) Step2->Step3 Step4 4. Precipitation Quench in ice-cold water Step3->Step4 Step5 5. Isolation Vacuum filtration & Recrystallization Step4->Step5

Standard experimental workflow for the synthesis and isolation of the target amides.

Troubleshooting & Field Insights

  • Issue: Low Yield / Tarry Byproducts

    • Cause: Addition of the base at room temperature or higher. α-Haloketones are highly reactive and will undergo self-condensation or form complex oligomers if the initial exothermic alkylation is not thermally controlled.

    • Solution: Strictly adhere to the 0–5 °C temperature parameter during Et3​N addition.

  • Issue: Product Fails to Precipitate in Water

    • Cause: The specific substituents on the α-haloketone (e.g., short aliphatic chains) may render the final furan highly water-soluble.

    • Solution: Extract the aqueous phase with Ethyl Acetate (3 × 30 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

  • Issue: Incomplete Cyclization

    • Cause: Insufficient heating time or deactivated base.

    • Solution: If TLC shows the acyclic intermediate persisting, extend the reflux time or switch to a higher-boiling solvent like DMF[4].

References

  • [1] Jiang, P., Hu, B., Yuan, X., & Jin, Y. (2022). Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [2] Ynamides in Radical Reactions: A Route to Original Persubstituted 2-Aminofurans. (2023). The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [5] Asghari, S., & Qandalee, M. (2007). Facile one-pot synthesis of amino furans using trans-cinnamaldehyde in the presence of nucleophilic isocyanides. Acta Chimica Slovenica. URL:[Link]

  • [4] Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. (2025). MDPI. URL:[Link]

  • [3] Non-Conventional Solvents: Volume 1 Ionic Liquids, Deep Eutectic Solvents, Crown Ethers, Fluorinated Solvents, Glycols and Glycerol. (2022). DOKUMEN.PUB. URL:[Link]

Sources

Method

Application Notes and Protocols: The Strategic Utility of 2-Aminofuran-3-Carboxylic Acid Derivatives in Modern Heterocyclic Synthesis

Introduction: The Privileged 2-Aminofuran Scaffold In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the furan ring system is a recurring m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged 2-Aminofuran Scaffold

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the furan ring system is a recurring motif in a multitude of natural products and pharmacologically active molecules.[1][2][3] Derivatives of 2-aminofuran, particularly those bearing a carboxylic acid, ester, or nitrile group at the 3-position, have emerged as exceptionally versatile building blocks.[4] Their strategic importance lies in the vicinal arrangement of an amino group and a carbonyl-type functionality, a perfect springboard for annulation reactions to construct more complex, fused heterocyclic systems.

These fused systems, such as furo[2,3-b]pyridines and furo[2,3-d]pyrimidines, are of significant interest as they are often considered "privileged structures" in drug discovery.[5][6] They are integral to the core of molecules targeting a wide range of diseases, including potent kinase inhibitors for cancer therapy, antiviral agents, and compounds targeting the central nervous system.[6][7][8] This guide provides an in-depth exploration of the synthesis of 2-aminofuran-3-carboxylate and carbonitrile precursors and details authoritative, field-proven protocols for their transformation into high-value fused heterocyclic frameworks.

Part 1: Synthesis of the 2-Aminofuran Core

The construction of the polysubstituted 2-aminofuran scaffold is most efficiently achieved through multicomponent reactions (MCRs).[4][9] These reactions are prized for their atom economy and operational simplicity, allowing for the rapid assembly of complex molecules from simple, readily available starting materials. A common and robust strategy involves the three-component condensation of an arylglyoxal, a compound with an active methylene group (like malononitrile or ethyl cyanoacetate), and, in a notable variation, an N-oxide which facilitates the reaction under mild conditions.[5]

The causality behind this approach is the sequential formation of new bonds in a one-pot setting. The reaction is typically initiated by a Knoevenagel-type condensation, followed by an intramolecular cyclization and subsequent aromatization to yield the stable 2-aminofuran ring. The choice of an active methylene compound is critical; using malononitrile leads to a 2-aminofuran-3-carbonitrile, whereas ethyl cyanoacetate yields the corresponding ethyl 2-aminofuran-3-carboxylate. These two functional groups, nitrile and ester, are the primary gateways for further heterocyclic annulation.

G cluster_start Starting Materials cluster_product Product Arylglyoxal Arylglyoxal MCR One-Pot Three-Component Condensation Arylglyoxal->MCR Ketonitrile 3-Ketonitrile (e.g., Malononitrile) Ketonitrile->MCR N_Oxide Imidazole N-Oxide (Example Reagent) N_Oxide->MCR Aminofuran Polysubstituted 2-Aminofuran-3-carbonitrile MCR->Aminofuran Mild Conditions, High Yield caption Workflow for Multicomponent Synthesis of 2-Aminofurans. G Aminofuran 2-Aminofuran-3-carbonitrile Catalyst p-TSA, Acetic Acid Reflux Aminofuran->Catalyst Ketone Cyclohexanone (or other ketone) Ketone->Catalyst Product Furo[2,3-b]pyridine Catalyst->Product Friedländer Annulation caption Synthesis of Furo[2,3-b]pyridines.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 2-aminofuran-3-carboxylic acid esterification

Welcome to the Technical Support Center. As a bifunctional and electron-rich heteroaromatic compound, 2-aminofuran-3-carboxylic acid presents unique synthetic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a bifunctional and electron-rich heteroaromatic compound, 2-aminofuran-3-carboxylic acid presents unique synthetic challenges. Standard esterification protocols often fail due to competing nucleophilicity and ring instability. This guide is engineered for researchers and drug development professionals to troubleshoot, optimize, and successfully execute these specific esterification workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: I attempted a standard Fischer esterification (MeOH/H₂SO₄, reflux), but my reaction mixture turned into a black tar with no product yield. What happened? The Causality: The furan ring is a highly electron-rich heteroaromatic system. When exposed to strong Brønsted acids (like H₂SO₄ or HCl) and heat, the furan oxygen protonates, leading to acid-catalyzed electrophilic ring-opening and rapid polymerization. The presence of the electron-donating 2-amino group further activates the ring, making it exceptionally sensitive to acidic degradation (1)[1]. The Solution: You must completely abandon Fischer esterification for this substrate. Shift your strategy to mild, non-acidic conditions, such as base-promoted alkylation or neutral coupling agents.

Q2: I switched to an EDC/DMAP coupling with my target alcohol, but I am isolating mostly amide byproducts and oligomers. How do I fix this? The Causality: 2-Aminofuran-3-carboxylic acid is a bifunctional molecule. While EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, the unprotected 2-amino group acts as a potent competing nucleophile. Instead of the alcohol attacking the activated ester, the amino group of another substrate molecule attacks it, leading to intermolecular amide formation and oligomerization (2)[2]. The Solution: You must temporarily mask the nucleophilicity of the 2-amino group. Protect the amine using a Boc (tert-butyloxycarbonyl) group prior to the EDC/DMAP coupling.

Q3: I specifically need to synthesize the methyl ester. Is there a way to achieve this without the tedious protection/deprotection steps? The Causality: Yes. For direct methylation, Trimethylsilyldiazomethane (TMS-diazomethane) is the reagent of choice. TMS-diazomethane selectively reacts with the acidic proton of the carboxylic acid to form a diazonium intermediate, which then undergoes nucleophilic attack by the carboxylate to form the methyl ester. The 2-amino group is not acidic enough to trigger this mechanism, allowing for a highly chemoselective transformation. The Solution: Use TMS-diazomethane in a Methanol/Toluene mixture. It is a stable, commercially available, and significantly safer surrogate for the explosive and highly toxic diazomethane gas (3)[3].

Part 2: Quantitative Data & Strategy Comparison

Esterification StrategyReagentsReaction ConditionsTypical YieldPrimary ByproductsRecommendation
Fischer Esterification MeOH, H₂SO₄Reflux, 12h< 5%Black polymeric tarDo Not Use
Direct Coupling EDC, DMAP, ROHRT, 16h10–20%Amides, oligomersAvoid without N-protection
Base-Promoted Alkylation R-X, Cs₂CO₃, DMFRT to 40°C, 8h65–80%N-alkylated productsGood for bulky/complex esters
Direct Methylation TMS-CHN₂, MeOH/Toluene0°C to RT, 2h85–95%None (N₂ gas evolved)Best for Methyl Esters

Part 3: Validated Experimental Protocols

Protocol A: Chemoselective Methylation (No Protection Required)

Use this protocol exclusively when the target is Methyl 2-aminofuran-3-carboxylate.

  • Preparation: Dissolve 2-aminofuran-3-carboxylic acid (1.0 mmol) in a 4:1 mixture of anhydrous Toluene/Methanol (5.0 mL) under an inert argon atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Dropwise, add a 2.0 M solution of TMS-diazomethane in hexanes (1.2 mmol, 1.2 equiv) over 10 minutes. The solution will initially bubble (N₂ gas evolution). Continue addition until a pale yellow color persists, indicating the acid is fully consumed.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1.5 hours.

  • Quenching: Quench any excess TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color completely disappears.

  • Isolation: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure methyl ester.

Protocol B: N-Boc Protection and EDC/DMAP Coupling

Use this protocol for larger alkyl chains or complex alcohol substrates.

Step 1: N-Boc Protection

  • Dissolve 2-aminofuran-3-carboxylic acid (1.0 mmol) in a THF/H₂O mixture (1:1, 10 mL).

  • Add NaHCO₃ (2.5 mmol) and cool the mixture to 0 °C.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol) and stir at room temperature for 12 hours.

  • Carefully acidify to pH 4 using 1M citric acid (avoid strong mineral acids), extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the N-Boc protected acid.

Step 2: EDC/DMAP Coupling

  • Dissolve the N-Boc protected acid (1.0 mmol) and the target alcohol (1.5 mmol) in anhydrous DCM (10 mL).

  • Add DMAP (0.1 mmol) and cool to 0 °C.

  • Add EDC·HCl (1.2 mmol) portion-wise. Stir the reaction at room temperature for 16 hours.

  • Wash the organic layer sequentially with 1M citric acid, saturated NaHCO₃, and brine. Dry and concentrate.

Step 3: Deprotection

  • Treat the protected ester with 4M HCl in dioxane (5 mL) at 0 °C for exactly 1 hour (monitor closely via TLC to prevent furan degradation).

  • Evaporate the solvent under a stream of nitrogen and neutralize with saturated NaHCO₃ to isolate the final alkyl 2-aminofuran-3-carboxylate.

Part 4: Mechanistic Workflow

G Start 2-Aminofuran-3-carboxylic acid Decision Target Ester Type? Start->Decision Methyl Methyl Ester Decision->Methyl Methyl Other Larger Alkyl / Complex Ester Decision->Other Non-Methyl TMS TMS-Diazomethane (MeOH/Toluene, 0°C) Methyl->TMS Protect N-Boc Protection (Boc2O, NaHCO3) Other->Protect End1 Methyl 2-aminofuran-3-carboxylate TMS->End1 Couple Coupling / Alkylation (EDC/DMAP or R-X/Cs2CO3) Protect->Couple Deprotect Deprotection (4M HCl in Dioxane, 0°C) Couple->Deprotect End2 Alkyl 2-aminofuran-3-carboxylate Deprotect->End2

Workflow for selecting the optimal esterification strategy for 2-aminofuran-3-carboxylic acid.

Part 5: References

  • Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles - ACS Publications.[Link]

  • ESTERIFICATION OF CARBOXYLIC ACIDS WITH DICYCLOHEXYLCARBODIIMIDE/4-DIMETHYLAMINOPYRIDINE - Organic Syntheses.[Link]

  • Diazomethane (CH2N2) - Master Organic Chemistry.[Link]

Sources

Optimization

purification techniques and recrystallization of crude 2-aminofuran-3-carboxylic acid

Technical Support Center: Purification of 2-Aminofuran-3-carboxylic Acid Introduction Welcome to the technical support guide for the purification of crude 2-aminofuran-3-carboxylic acid. This molecule is a valuable build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2-Aminofuran-3-carboxylic Acid

Introduction

Welcome to the technical support guide for the purification of crude 2-aminofuran-3-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and materials science. However, its purification can be challenging due to its zwitterionic potential and the presence of both polar amino and carboxylic acid functional groups. This guide provides field-proven insights, step-by-step protocols, and troubleshooting advice to help you achieve high purity for your downstream applications. Our approach emphasizes understanding the "why" behind each step, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successfully recrystallizing 2-aminofuran-3-carboxylic acid?

A1: The choice of solvent is paramount. An ideal solvent should exhibit high solubility for 2-aminofuran-3-carboxylic acid at an elevated temperature and low solubility at cooler temperatures (e.g., room temperature or 0-4 °C).[1] Given the molecule's polar nature, with both hydrogen-bond donating (amine, carboxylic acid) and accepting (furan oxygen, carbonyl) sites, polar protic solvents like water or ethanol, or mixtures thereof, are excellent starting points.[2]

Q2: My crude material is highly colored. How can I remove colored impurities?

A2: Colored impurities are typically large, conjugated organic molecules. They can often be removed by adding a small amount of activated charcoal (e.g., Norit) to the hot solution before filtration. Use charcoal sparingly (1-2% of the solute mass) as it can also adsorb your desired product, leading to yield loss.[3]

Q3: Should I use a single-solvent or a two-solvent system for recrystallization?

A3: This depends on the solubility profile you observe. If you can find a single solvent that provides a significant solubility difference between hot and cold conditions, that is the simplest approach.[1] However, for compounds like this that may be too soluble in one solvent (like ethanol) and poorly soluble in another (like hexane), a two-solvent (or mixed-solvent) system is often ideal.[4][5] A common and effective pair for polar compounds is ethanol and water.[4]

Q4: How can I verify the purity of my final product?

A4: Purity should be assessed using multiple analytical techniques. The simplest is a melting point determination; a pure compound will have a sharp melting range that corresponds to the literature value.[2] For more rigorous analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard for non-volatile compounds.[6] Other methods include Thin-Layer Chromatography (TLC) for a quick check, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and detect proton-bearing impurities.[7][8]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the experiment in a question-and-answer format.

Q: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A: This is a common problem, especially when the melting point of the solute is lower than the boiling point of the solvent or when the solution is supersaturated with impurities. [9]

  • Causality: Oiling out occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. Impurities can also suppress the melting point, exacerbating this issue.[9]

  • Immediate Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent (if using a single-solvent system) or the "good" solvent (if using a mixed-solvent system) to slightly decrease the saturation.[10]

  • Long-Term Strategy:

    • Slow Down Cooling: Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oiling out.[9][10]

    • Change Solvents: Select a solvent with a lower boiling point.

    • Reduce Impurity Load: Consider a preliminary purification step, such as an acid-base extraction (see Protocol 1), before attempting recrystallization.

Q: I've cooled my solution, but no crystals have formed. What should I do?

A: This typically indicates that the solution is not sufficiently supersaturated, or that crystallization requires an initiation event.

  • Causality: For crystals to form, the concentration of the solute must exceed its solubility limit at that temperature. Sometimes, even in a supersaturated state, the energy barrier for nucleation (the initial formation of a crystal seed) is not overcome.[11]

  • Solutions (in order of preference):

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[10][11]

    • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a perfect template for further crystallization.[11]

    • Reduce Volume: If the solution is simply not concentrated enough, gently heat it to boil off some of the solvent, then attempt to cool it again.[11] Be careful not to evaporate too much, or the solution may become too concentrated and crash out impurities.

    • Cool to a Lower Temperature: If the flask has been at room temperature, place it in an ice-water bath to further decrease the compound's solubility.

Q: My final product yield is very low. What are the likely causes?

A: Low yield is often a result of using too much solvent or premature crystallization.

  • Causality & Solutions:

    • Excess Solvent: The most common error is adding too much hot solvent during the initial dissolution step. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[11] Fix: Always use the minimum amount of boiling solvent required to just dissolve the crude solid.

    • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Fix: Use a pre-heated funnel and flask for the hot filtration step and add a small excess of solvent (~5-10%) before filtering to keep the compound in solution.[5] You can then boil off this excess solvent before cooling.

    • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[11] Use a minimal amount of ice-cold solvent for washing.

Data Presentation & Solvent Selection

Choosing the right solvent requires experimentation. Based on the polar, hydrogen-bonding structure of 2-aminofuran-3-carboxylic acid, the following solvents are recommended for screening.

Solvent SystemPolarityBoiling Point (°C)Rationale & Key Considerations
WaterHigh (Protic)100Excellent for highly polar compounds. May have high solubility even when cold, potentially leading to lower yields.
EthanolMedium-High (Protic)78Good general-purpose solvent for moderately polar compounds. Often a good starting point.
Ethyl AcetateMedium77Less polar than alcohols. May be a good choice if the compound is too soluble in ethanol or water.
Ethanol/Water Tunable 78-100Highly Recommended. Dissolve in minimal hot ethanol (good solvent), then add hot water (poor solvent) dropwise until cloudy. This allows fine-tuning of solubility.[4][9]
Dioxane/Hexane Tunable 101 / 69An alternative mixed-solvent system. Dioxane is a polar aprotic solvent, and hexane is nonpolar. Use with caution in a fume hood.

Experimental Protocols

Protocol 1: Preliminary Purification via Acid-Base Extraction

This protocol is recommended for crude material containing significant non-polar or basic impurities.

  • Dissolution: Dissolve the crude solid in a 1 M aqueous solution of sodium hydroxide (NaOH), using just enough to fully dissolve the material. This deprotonates the carboxylic acid, forming a water-soluble sodium salt.

  • Extraction: Transfer the aqueous solution to a separatory funnel and wash it two times with an equal volume of diethyl ether or dichloromethane to remove neutral or basic organic impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath. While stirring, slowly add 1 M hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2-3, check with pH paper). The protonated 2-aminofuran-3-carboxylic acid should precipitate out of the solution.[12]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Allow the solid to dry completely before proceeding with recrystallization.

Protocol 2: Single-Solvent Recrystallization
  • Solvent Selection: Based on small-scale tests, choose a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding the solvent in small portions until the solid just dissolves.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a stemless funnel with filter paper by rinsing with hot solvent. Filter the boiling solution quickly to remove the charcoal and any insoluble impurities.[5]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor.[11]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualizations: Workflows & Diagrams

Purification & Recrystallization Workflow

cluster_prep Preliminary Purification cluster_recryst Recrystallization cluster_analysis Purity Analysis A Crude Solid B Dissolve in Aq. Base (NaOH) A->B C Wash with Organic Solvent B->C D Acidify with HCl to Precipitate C->D E Filter & Dry Solid D->E F Dissolve in Min. Hot Solvent E->F Proceed to Recrystallization G Hot Filter (remove insolubles) F->G H Cool Slowly to Crystallize G->H I Isolate Crystals (Vacuum Filtration) H->I J Wash with Ice-Cold Solvent I->J K Dry Final Product J->K L Melting Point K->L M TLC / HPLC K->M Start Cooling Hot Saturated Solution Problem What is the issue? Start->Problem Oiling Compound 'Oils Out' Problem->Oiling Liquid droplets appear NoXtals No Crystals Form Problem->NoXtals Solution remains clear Success Crystals Form Successfully Problem->Success Solid particles appear Sol_Oil 1. Reheat to dissolve 2. Add more solvent 3. Cool SLOWLY Oiling->Sol_Oil Sol_NoXtal 1. Scratch flask with glass rod 2. Add a seed crystal 3. Reduce solvent volume NoXtals->Sol_NoXtal

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Recrystallization Guide. (n.d.). University of California, Los Angeles.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Recrystallisation Principles. (n.d.). University of New South Wales.
  • Crystallization. (n.d.). California State University, Sacramento.
  • Recrystallization I. (n.d.). St. Olaf College.
  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
  • 2-Furancarboxylic acid. (n.d.). PubChem.
  • 2-Aminopyridine-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Mixed Solvent Recrystallization. (n.d.). Macalester College.
  • Recrystallization. (n.d.). University Center of Mila.
  • 2-Aminofuran-3-carboxylic acid. (2025, October 21). AiFChem.
  • 2-Aminofuran-3-carboxylic acid. (n.d.). USCKS.
  • 2-aminofuran-3-carboxylic acid. (n.d.). ChemicalBook.
  • 2-Aminofuran-3-carboxylic acid. (n.d.). BLD Pharm.
  • A Comparative Guide to Purity Assessment by HPLC. (n.d.). BenchChem.
  • Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10).
  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
  • Impurity Profiling With Use of Hyphenated Techniques. (2012, May 24). Asian Journal of Research in Chemistry.
  • Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). BenchChem.
  • Process for purification of carboxylic acids. (n.d.). Google Patents.
  • Analytical techniques in pharmaceutical analysis: A review. (2015, May 13). ResearchGate.

Sources

Troubleshooting

Technical Support Center: 2-Aminofuran-3-Carboxylic Acid Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminofuran-3-carboxylic acid and its derivatives. This guide is designed to provide in-depth troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminofuran-3-carboxylic acid and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding amide coupling reactions involving this unique heterocyclic building block. Our goal is to help you navigate the potential challenges and optimize your synthetic routes to achieve higher yields and purity.

Introduction: The Unique Challenges of 2-Aminofuran-3-Carboxylic Acid

2-Aminofuran-3-carboxylic acid is a valuable scaffold in medicinal chemistry. However, its electron-rich furan ring, coupled with the presence of a nucleophilic amino group ortho to the carboxylic acid, presents a unique set of challenges during amide coupling reactions. Understanding the interplay of these functional groups is critical to mitigating side reactions and achieving successful outcomes. This guide provides practical, field-proven insights to help you overcome these hurdles.

Troubleshooting Guide: Navigating Common Issues

This section addresses specific problems you may encounter during the amide coupling of 2-aminofuran-3-carboxylic acid, offering probable causes and actionable solutions.

Problem 1: Low or No Product Yield

You've set up your coupling reaction with 2-aminofuran-3-carboxylic acid, but the desired amide product is forming in low yields, or not at all.

Possible Causes and Solutions:

  • Decomposition of the Starting Material: The 2-aminofuran scaffold can be unstable, particularly under acidic or basic conditions, which are often employed in amide coupling.[1][2] The furan ring is susceptible to acid-catalyzed ring-opening.[1][3]

    • Solution:

      • pH Control: Carefully buffer your reaction to maintain a pH as close to neutral as possible. If using a carbodiimide coupling agent like EDC, which works best under slightly acidic conditions (pH 4.5-6.0), consider a two-step pH adjustment where the activation is performed at a lower pH, followed by raising the pH to 7.0-8.5 for the coupling step with the amine.[2]

      • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize degradation. Avoid prolonged reaction times at elevated temperatures.

  • Inefficient Activation of the Carboxylic Acid: Standard coupling reagents may not be optimal for this substrate due to its electronic properties.

    • Solution:

      • Choice of Coupling Reagent: For challenging couplings, consider using more potent onium salt-based reagents like HATU, HBTU, or PyBOP, which can be more effective than standard carbodiimides.[4] Phosphonium reagents like PyBOP have the advantage of not reacting with the free amino group of the amine component.[5]

      • Additives: The use of additives like HOBt or Oxyma Pure can improve coupling efficiency and suppress side reactions.[6]

  • Intramolecular Side Reactions: The proximity of the amino and carboxylic acid groups can lead to undesired intramolecular reactions.

    • Solution:

      • Protecting Groups: While adding complexity, transiently protecting the 2-amino group with a readily cleavable protecting group like Boc or Cbz can prevent its interference.[7] This is particularly important if harsh coupling conditions are necessary.

Low_Yield_Troubleshooting start Low or No Product Yield check_stability Assess Starting Material Stability (TLC, LC-MS of starting material under reaction conditions without amine) start->check_stability degradation Degradation Observed check_stability->degradation Yes no_degradation No Degradation check_stability->no_degradation No optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Buffer pH - Shorter Reaction Time degradation->optimize_conditions check_activation Evaluate Carboxylic Acid Activation (Monitor formation of active ester by LC-MS if possible) no_degradation->check_activation inefficient_activation Inefficient Activation check_activation->inefficient_activation Yes efficient_activation Efficient Activation check_activation->efficient_activation No change_reagent Change Coupling Reagent: - Carbodiimide -> Onium Salt (HATU, PyBOP) - Add HOBt or Oxyma inefficient_activation->change_reagent consider_side_reactions Investigate Intramolecular Side Reactions efficient_activation->consider_side_reactions protecting_group Consider Protecting the 2-Amino Group (Boc, Cbz) consider_side_reactions->protecting_group

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Colored Impurities

Your reaction mixture and purified product are exhibiting a persistent yellow, brown, or even black coloration.

Possible Causes and Solutions:

  • Furan Ring Decomposition and Polymerization: Furan derivatives are known to be unstable and can darken upon exposure to air, light, and acid, leading to the formation of polymeric materials or "humins".[8][9]

    • Solution:

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Light Protection: Protect the reaction mixture from light by wrapping the flask in aluminum foil.

      • Purification Strategy: During workup, neutralize any acidic solutions promptly. For column chromatography, consider using deactivated or neutral silica gel, or adding a small amount of a non-nucleophilic base like triethylamine (0.1-1%) to the eluent to prevent on-column degradation.[1]

  • Maillard-type Reactions: The reaction of the furan ring, especially if it undergoes ring-opening to form an aldehyde, with amino acids or amines can lead to colored products.[5]

    • Solution:

      • Strict Temperature Control: Avoid high temperatures during the reaction and workup.

      • Prompt Purification: Purify the product as soon as possible after the reaction is complete to minimize the time it is exposed to conditions that could lead to color formation.

Problem 3: Identification of an Unexpected Side Product with a Mass Corresponding to Intramolecular Cyclization

You observe a significant byproduct with a mass corresponding to the loss of water from the starting material, suggesting an intramolecular cyclization.

Possible Cause and Solution:

  • Formation of a Furo[2,3-b]pyridin-2-one Derivative: Under amide coupling conditions, the activated carboxylic acid can be attacked by the neighboring 2-amino group, leading to the formation of a six-membered lactam, a furo[2,3-b]pyridin-2-one. This is a known reaction pathway for related 2-aminothiophene-3-carboxamides.[4][10]

    • Solution:

      • Slower Addition of Coupling Reagent: Add the coupling reagent slowly at low temperature to favor the intermolecular reaction with the desired amine over the intramolecular cyclization.

      • Use of a Pre-activated Ester: Isolate the activated ester of the 2-aminofuran-3-carboxylic acid (e.g., NHS ester) before adding the amine. This can sometimes favor the intermolecular coupling.

      • Protecting Group Strategy: As mentioned previously, protecting the 2-amino group will prevent this intramolecular reaction.

Cyclization_Mechanism cluster_0 Activation cluster_1 Intramolecular Cyclization start 2-Aminofuran-3-carboxylic acid activated Activated Carboxylic Acid (e.g., O-acylisourea) start->activated Coupling Reagent (e.g., EDC) cyclization Intramolecular Nucleophilic Attack intermediate Tetrahedral Intermediate cyclization->intermediate product Furo[2,3-b]pyridin-2-one intermediate->product Collapse & Loss of Leaving Group

Sources

Optimization

resolving peak tailing in 2-aminofuran-3-carboxylic acid chromatography

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals troubleshooting chromatographic anomalies—specifically peak tailing—when analyzing 2-aminofur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals troubleshooting chromatographic anomalies—specifically peak tailing—when analyzing 2-aminofuran-3-carboxylic acid .

Because this molecule possesses both a basic furan-associated amine and an acidic carboxylic acid moiety, it acts as a highly polar zwitterion. This dual nature makes it highly susceptible to secondary interactions with stationary phases and system hardware, leading to severe peak asymmetry.

Section 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does 2-aminofuran-3-carboxylic acid exhibit severe peak tailing on standard C18 columns? Peak tailing occurs when a separation involves more than one retention mechanism, and the secondary mechanism disrupts the ideal hydrophobic partitioning (). For this specific analyte, tailing is driven by two competing secondary interactions:

  • Silanol Interactions: The amino group (-NH 2​ ) acts as a base. On traditional Type A silica columns, unbonded residual silanol groups (Si-OH) become ionized (Si-O⁻) at mid-range pH levels. The protonated amine undergoes strong secondary cation-exchange interactions with these acidic silanols, dragging the peak tail ([1]).

  • Metal Chelation: The carboxylic acid group (-COOH) acts as a strong chelator. It can interact with trace metals (e.g., iron, aluminum) present in older silica matrices or the stainless-steel hardware of the HPLC system, exacerbating tailing and sometimes causing irreversible adsorption ().

Q2: How should I optimize the mobile phase pH to prevent mixed ionization states? A fundamental rule in chromatography is to buffer the mobile phase at a pH at least 2 units away from the analyte's pK a​ (). If the pH is too close to the pK a​ of either the amine or the carboxylic acid, the molecule exists in a dynamic equilibrium of protonated and deprotonated states, leading to split or tailing peaks.

  • The Causality: For 2-aminofuran-3-carboxylic acid, using a low-pH mobile phase (pH ≤ 2.5) suppresses the ionization of both the carboxylic acid (keeping it neutral) and the residual silanols on the column (preventing cation exchange) (). This forces the molecule into a single, predictable ionization state (protonated amine).

Q3: My analyte elutes too close to the void volume on a Reversed-Phase (RP) column, and the peak shape is poor. What is the alternative? Because 2-aminofuran-3-carboxylic acid is a highly polar zwitterion, standard hydrophobic C18 columns often fail to retain it sufficiently. When an analyte elutes near the void volume, extra-column band broadening disproportionately affects its peak shape. The scientifically sound alternative is Hydrophilic Interaction Liquid Chromatography (HILIC) ([2]). Specifically, Zwitterionic HILIC (Z-HILIC) stationary phases provide superior retention and peak symmetry for polar compounds with multiple charged groups by utilizing a water-rich layer on the stationary phase for partitioning ().

Section 2: System Workflows & Interaction Mechanisms

Mechanism Analyte 2-Aminofuran-3-Carboxylic Acid (Amphoteric Zwitterion) Amine Amino Group (-NH2) Protonated at low pH Analyte->Amine Carboxyl Carboxyl Group (-COOH) Ionized at high pH Analyte->Carboxyl Silanol Residual Silanols (Si-O⁻) on Type A Silica Amine->Silanol Cation-Exchange (Causes Tailing) Metals Trace Metals (Fe³⁺, Al³⁺) in Hardware/Frit Carboxyl->Metals Metal Chelation (Causes Broadening)

Secondary interaction pathways causing peak tailing for 2-aminofuran-3-carboxylic acid.

Workflow Step1 Observe Asymmetrical Peak (As > 1.5) Step2 Is pH 2 units away from analyte pKa? Step1->Step2 Action1 Adjust Mobile Phase pH (e.g., pH < 3.0) Step2->Action1 No Step3 Is the column Type B (High-Purity/End-capped)? Step2->Step3 Yes Action1->Step3 Action2 Switch to Modern Type B or Z-HILIC Column Step3->Action2 No Step4 Are there metal chelation effects? Step3->Step4 Yes Action2->Step4 Action3 Use PEEK Tubing & Biocompatible Hardware Step4->Action3 Yes Success Symmetrical Peak Achieved (As 1.0 - 1.2) Step4->Success No Action3->Success

Decision tree for diagnosing and resolving peak tailing of 2-aminofuran-3-carboxylic acid.

Section 3: Self-Validating Experimental Protocols

Protocol A: Low-pH Reversed-Phase Optimization (Silanol Suppression) Objective: Neutralize residual silanols and the carboxylic acid moiety to eliminate secondary interactions.

  • Mobile Phase Preparation: Prepare an aqueous mobile phase (Mobile Phase A) consisting of 20 mM Potassium Phosphate buffer.

  • pH Adjustment: Adjust the pH of Mobile Phase A to 2.5 using concentrated phosphoric acid.

    • Validation Step: Measure the pH of the aqueous portion before the addition of any organic solvent to ensure thermodynamic accuracy ().

  • Column Selection: Install a high-purity, end-capped Type B silica C18 column. Type B silica is manufactured in a metal-free environment, drastically reducing trace metal contamination and free silanol acidity ().

  • System Flushing: Flush the system with 50:50 Water:Acetonitrile (no buffer) to remove old salts, then equilibrate with the new mobile phase for at least 20 column volumes.

  • Injection & Verification: Inject the 2-aminofuran-3-carboxylic acid standard. Calculate the Asymmetry factor ( As​ ). If As​ is between 1.0 and 1.2, the protocol is validated.

Protocol B: Zwitterionic HILIC (Z-HILIC) Method Setup Objective: Achieve optimal retention and peak shape for the polar zwitterion using hydrophilic partitioning.

  • Column Selection: Install a Z-HILIC column (e.g., BEH Z-HILIC) which utilizes sulfobetaine functional groups to provide a net charge of zero, ideal for amphoteric compounds ().

  • Buffer Preparation: Prepare 10 mM Ammonium Formate buffer. Adjust pH to 3.0.

    • Causality: In HILIC, a minimum of 10 mM buffer salt is required to control ionic interactions between the analyte and the stationary phase ([3]).

  • Mobile Phase Composition: Set the initial gradient to 90% Acetonitrile / 10% Aqueous Buffer.

    • Validation Step: Ensure the sample is dissolved in a solvent matching the initial mobile phase (high organic) to prevent solvent mismatch and peak distortion at the column head.

  • Hardware Passivation: If using standard stainless steel, utilize biocompatible PEEK tubing or hardware with high-performance surfaces (e.g., MaxPeak HPS) to prevent the carboxylate groups from chelating ().

Section 4: Quantitative Data & Diagnostics

The following table summarizes the diagnostic parameters and target thresholds for resolving peak tailing in this specific assay.

Diagnostic ParameterTailing Indicator (Problem)Target Threshold (Solution)Mechanistic Rationale
Asymmetry Factor ( As​ ) > 1.51.0 – 1.2Values > 1.5 indicate multiple retention mechanisms (e.g., silanol cation-exchange) ([1]).
Mobile Phase pH pH 4.0 – 6.0pH ≤ 2.5 OR pH ≥ 8.0Avoids the pK a​ range of the analyte, ensuring a single ionization state ().
Buffer Concentration < 5 mM10 mM – 20 mMSufficient ionic strength is required to shield electrostatic repulsions/attractions ([3]).
Column Silica Type Type A (Older generation)Type B (End-capped)Type B silica lacks the acidic free silanols and trace metals that cause severe tailing ().
Injection Solvent 100% Aqueous (in HILIC)Matches Mobile PhaseInjecting a highly polar solvent into a HILIC system disrupts the water-rich partitioning layer.

References

  • Element Lab Solutions. "Peak Tailing in HPLC." elementlabsolutions.com. URL: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" phenomenex.com. URL: [Link]

  • Waters Corporation. "Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles." waters.com. URL:[Link]

  • Chromatography Today. "Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength." chromatographytoday.com. URL: [Link]

  • Dr. Maisch HPLC GmbH. "Hydrophilic Interaction Liquid Chromatography (HILIC)." dr-maisch.com. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 2-Aminofuran-3-Carboxylic Acid Pharmacophores: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist The 2-aminofuran-3-carboxylic acid scaffold—and its bioisosteric derivatives such as 2-aminofuran-3-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

The 2-aminofuran-3-carboxylic acid scaffold—and its bioisosteric derivatives such as 2-aminofuran-3-carbonitrile and 2-amino-3-aroylbenzo[b]furans—has emerged as a highly privileged structural motif in modern drug discovery. Rather than serving merely as synthetic intermediates, these scaffolds act as potent pharmacophores. The 2-amino group provides critical hydrogen-bond donor capabilities, while the 3-position substituents dictate spatial geometry, allowing these molecules to precisely target kinase hinge regions or specific protein-protein interaction interfaces.

This guide provides an objective, data-driven comparison of 2-aminofuran derivatives against standard clinical alternatives across two primary therapeutic modalities: Receptor Tyrosine Kinase (RTK) Inhibition and Tubulin Polymerization Inhibition . Furthermore, it details the self-validating experimental workflows required to rigorously quantify their biological activity.

Comparative Profiling: Kinase Inhibition (VEGFR-2 & FLT3)

The Mechanistic Rationale

Derivatives of 2-aminofuran-3-carbonitrile are frequently elaborated into furo[2,3-d]pyrimidines. These structures act as potent Type II kinase inhibitors. The furan oxygen and the pyrimidine nitrogens engage the ATP-binding pocket's hinge region, while the extended hydrophobic tail occupies the allosteric pocket created by the "DFG-out" conformation of kinases like VEGFR-2 and FLT3-ITD [1].

When compared to first-generation inhibitors like Sorafenib, optimized 2-aminofuran derivatives demonstrate superior cytotoxicity profiles against mutant cell lines (e.g., Ba/F3 cells expressing FLT3-ITD) due to enhanced geometric complementarity [2].

Quantitative Data Comparison

Table 1: Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives vs. Clinical Standards

Compound ClassTarget KinaseIC₅₀ (Biochemical)Cellular IC₅₀ (Target Engagement)Reference StandardStandard IC₅₀
Furo[2,3-d]pyrimidine (4c) VEGFR-257.1 nM61.2 µM (HUVEC)Sorafenib41.1 nM
Furo[2,3-d]pyrimidine (49) FLT3-ITD12.4 nM174 nM (HEK293)Sorafenib183 nM
Furo[2,3-d]pyrimidine (49) FLT3-D835Y45.2 nM310 nM (HEK293)Quizartinib>10,000 nM

Data synthesized from in vitro kinase assays and NanoBRET cellular profiling [1, 2].

Visualization: Kinase Signaling Blockade

KinasePathway Ligand Ligand (VEGF / FL) Receptor Receptor Tyrosine Kinase (VEGFR-2 / FLT3) Ligand->Receptor Activates Ras Ras/Raf/MEK/ERK (Proliferation) Receptor->Ras Phosphorylation PI3K PI3K/Akt/mTOR (Survival) Receptor->PI3K Phosphorylation Inhibitor 2-Aminofuran Derivative (Pharmacophore) Inhibitor->Receptor Blocks ATP Pocket

Fig 1: 2-Aminofuran derivatives block RTK autophosphorylation, halting downstream survival pathways.

Protocol: NanoBRET Cellular Target Engagement Assay

Why this method? Biochemical assays (like ELISA or radiometric assays) cannot account for cellular permeability or the competitive high-ATP environment of a live cell. The NanoBRET assay serves as a self-validating system by measuring the direct displacement of a fluorescent tracer from the kinase in live cells, ensuring the IC₅₀ reflects true physiological target engagement.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells at a density of 2 × 10⁴ cells/well in a 96-well plate.

  • Transfection: Transiently transfect cells with a plasmid encoding the target kinase (e.g., FLT3) fused to NanoLuc® luciferase. Incubate for 24 hours at 37°C.

  • Tracer Addition: Add the appropriate NanoBRET Target Engagement Tracer (a cell-permeable fluorescent kinase probe) at a concentration equal to its K_d.

  • Compound Treatment: Treat cells with serial dilutions of the 2-aminofuran derivative (10 µM to 0.1 nM) and incubate for 2 hours. Causality: This incubation allows the compound to reach equilibrium with the intracellular tracer.

  • Substrate Addition & Readout: Add NanoBRET NanoGlo® Substrate. Measure dual-emission BRET signals (Donor: 460 nm, Acceptor: 618 nm) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio confirms that the 2-aminofuran compound has successfully penetrated the cell and displaced the tracer from the kinase pocket.

Comparative Profiling: Tubulin Polymerization Inhibition

The Mechanistic Rationale

Beyond kinases, the 2-aminofuran scaffold—specifically 2-amino-3-aroylbenzo[b]furans—exhibits profound anti-vascular and antiproliferative properties. By incorporating a 3,4,5-trimethoxybenzoyl group at the C-3 position, the molecule perfectly mimics the cis-stilbene configuration of Combretastatin A-4 (CA-4). The 2-amino group forms critical hydrogen bonds within the colchicine-binding site of β-tubulin, preventing microtubule assembly and triggering mitotic arrest [3].

Quantitative Data Comparison

Table 2: Antiproliferative and Tubulin Inhibitory Activity

CompoundStructural CoreTubulin Polymerization IC₅₀Antiproliferative IC₅₀ (Daoy Cells)Toxicity (Healthy Astrocytes)
Compound 4f 6-ethoxy-2-amino-3-aroylbenzo[b]furan0.85 µM5 pM>100 µM (Low)
BNC105 (Active) 7-hydroxy-6-methoxy-2-aminofuran analog1.20 µM0.2 nM>50 µM (Low)
Combretastatin A-4 cis-Stilbene (Standard)1.10 µM1.5 nMHighly Toxic
Colchicine Tricyclic Alkaloid (Standard)2.30 µM15 nMHighly Toxic

Data highlights that 2-aminofuran analogs achieve picomolar antiproliferative potency while maintaining a superior therapeutic window compared to traditional colchicine-site binders [3].

Visualization: Tubulin Assay Workflow

AssayWorkflow Prep Prepare Tubulin Reaction Mix Compound Add 2-Aminofuran or CA-4 Control Prep->Compound Incubate Incubate at 37°C (Microplate Reader) Compound->Incubate Measure Measure Fluorescence (Ex 340nm / Em 440nm) Incubate->Measure Analyze Calculate Vmax & Determine IC50 Measure->Analyze

Fig 2: Real-time kinetic workflow for validating tubulin polymerization inhibition.

Protocol: Fluorescence-Based Tubulin Polymerization Assay

Why this method? Traditional absorbance-based tubulin assays suffer from low sensitivity and scattering artifacts. Utilizing a fluorescent reporter (like DAPI, which shifts its emission upon binding to polymerized microtubules) provides a highly sensitive, real-time kinetic readout. This allows researchers to isolate the compound's effect on the nucleation phase versus the elongation phase of microtubule formation.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute highly purified (>99%) porcine brain tubulin to 3 mg/mL in Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter.

  • Compound Plating: Pre-warm a 96-well half-area black plate to 37°C. Add 5 µL of the 2-aminofuran test compound (serial dilutions), using CA-4 as a positive control and 1% DMSO as a vehicle negative control.

  • Reaction Initiation: Rapidly add 45 µL of the tubulin reaction mix to each well to initiate polymerization.

  • Kinetic Measurement: Immediately place the plate in a temperature-controlled microplate reader (37°C). Read fluorescence (Ex: 340 nm, Em: 440 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Plot the fluorescence curve over time. Calculate the maximum reaction velocity ( Vmax​ ) from the linear slope of the elongation phase. The IC₅₀ is determined by plotting the Vmax​ of the compound-treated wells against the log concentration of the compound.

Summary of Pharmacological Advantages

The transition from traditional scaffolds to 2-aminofuran-3-carboxylic acid derivatives offers three distinct advantages validated by the data above:

  • Synthetic Tractability: The core can be rapidly assembled via Gewald-type multicomponent reactions, allowing for late-stage functionalization and rapid Structure-Activity Relationship (SAR) expansion.

  • Favorable Bioisosterism: The furan ring provides an optimal balance of lipophilicity and molecular weight, often resulting in better metabolic stability and lower off-target toxicity than equivalent pyrrole or thiophene bioisosteres.

  • Dual Modality: Depending on the C-3 substitution (carbonitrile vs. aroyl), the scaffold can be perfectly tuned to act either as an ATP-competitive kinase inhibitor or an allosteric tubulin modulator.

References

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity.National Center for Biotechnology Information (PMC).
  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors.Institute of Molecular and Translational Medicine.
  • Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors.ResearchGate.
Comparative

2-aminofuran-3-carboxylic acid versus pyrrole-3-carboxylic acid in organic synthesis

Comparative Guide: 2-Aminofuran-3-Carboxylic Acid vs. Pyrrole-3-Carboxylic Acid in Organic Synthesis Executive Summary In the landscape of heterocyclic organic synthesis, selecting the appropriate five-membered building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 2-Aminofuran-3-Carboxylic Acid vs. Pyrrole-3-Carboxylic Acid in Organic Synthesis

Executive Summary

In the landscape of heterocyclic organic synthesis, selecting the appropriate five-membered building block is foundational to the success of drug discovery and materials science programs. This guide objectively compares two structurally related but mechanistically divergent scaffolds: Pyrrole-3-carboxylic acid (PCA) and 2-Aminofuran-3-carboxylic acid (2-AFCA) .

While PCA is a robust, highly aromatic workhorse favored for its stability and predictable reactivity in pharmaceutical and polymer applications[1], 2-AFCA is a highly reactive, "spring-loaded" intermediate. The furan derivative sacrifices aromatic stability for intense electron density, making it an exceptional substrate for generating complex, polycyclic architectures via cascade reactions and cycloadditions[2][3].

Structural & Mechanistic Profiling

Understanding the causality behind the reactivity of these two molecules requires an analysis of their electronic distribution.

  • Pyrrole-3-Carboxylic Acid (PCA): Pyrrole possesses a high resonance energy, making the ring highly stable. The NH heteroatom acts as an excellent hydrogen-bond donor, a critical feature for pharmacophore development[1]. The 3-carboxylic acid group mildly deactivates the ring, further enhancing its oxidative stability and making it an ideal candidate for standard amide coupling and cross-coupling reactions.

  • 2-Aminofuran-3-Carboxylic Acid (2-AFCA): Furans inherently possess lower aromaticity than pyrroles. The introduction of an amino group at the C2 position creates a highly electron-rich system that behaves mechanistically like a dieneamine[3]. Unsubstituted 2-aminofurans are notoriously unstable and rapidly undergo oxidative ring-cleavage. However, the 3-carboxylic acid acts as a crucial electron-withdrawing group (EWG). This creates a "push-pull" electronic stabilization , drawing electron density away from the oxygen and amino groups, thereby extending the half-life of the intermediate long enough for controlled trapping[3].

Pathways P_Core Pyrrole-3-Carboxylic Acid High Resonance Energy NH H-Bonding Donor P_App1 Pharmacophore NRF2 Regulators P_Core->P_App1 Drug Design P_App2 Materials Conductive PPyCOOH P_Core->P_App2 Polymerization F_Core 2-Aminofuran-3-Carboxylic Acid Dieneamine Character Electron-Rich Furan F_App1 Diels-Alder Polysubstituted Anilines F_Core->F_App1 Cycloaddition F_App2 Electrophilic Trapping Fused Furo-Heterocycles F_Core->F_App2 C5/C3 Substitution

Figure 1: Mechanistic divergence in reactivity and downstream applications.

Experimental Workflows & Self-Validating Protocols

The distinct stability profiles of these compounds dictate radically different synthetic approaches.

Protocol A: Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acid

Traditional batch syntheses of highly substituted pyrroles (e.g., Hantzsch synthesis) often suffer from low yields and require tedious multi-step isolations. Modern protocols utilize automated continuous flow microreactors to bypass these limitations[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reactant stream containing tert-butyl acetoacetate, a primary amine, and a 2-bromoketone in an appropriate organic solvent.

  • Flow Condensation: Pump the mixture through a microfluidic reactor chip at a controlled flow rate and elevated temperature.

  • Causality & Self-Validation: The Hantzsch condensation generates hydrobromic acid (HBr) as a stoichiometric byproduct. In a traditional batch, this would require immediate neutralization to prevent side reactions. However, the confined flow environment intentionally utilizes the local high concentration of HBr to drive the in situ hydrolysis of the tert-butyl ester[4]. If the flow rate and temperature are correctly calibrated, the ester cleavage validates the successful primary condensation.

  • Isolation: Collect the effluent. The resulting pyrrole-3-carboxylic acid precipitates upon cooling, achieving >60% yield in a single, uninterrupted sequence[4].

Protocol B: Batch Reduction and Trapping of 2-Aminofuran-3-Carboxylic Acid

Because 2-AFCA is a transient dieneamine, it is rarely isolated as a terminal product. Instead, it is generated in situ and immediately trapped[3].

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 2-nitrofuran-3-carboxylate in an anhydrous, inert solvent (e.g., dioxane) to prevent premature solvolysis.

  • Catalytic Reduction: Introduce a palladium-on-carbon (Pd/C) catalyst and subject the mixture to catalytic hydrogenation under a controlled H₂ atmosphere.

  • Causality & Self-Validation: The reduction yields the highly electron-rich 2-aminofuran. The reaction is self-validating based on colorimetric changes; if the push-pull stabilization of the 3-carboxylate fails (e.g., due to solvent interference), the solution will rapidly darken, indicating oxidative polymerization[3].

  • Electrophilic Trapping: Immediately introduce an electrophilic trapping agent (e.g., ethoxymethylenemalononitrile). The 2-AFCA derivative undergoes rapid nucleophilic attack at the C5 position (or C3 if C5 is blocked), followed by thermal cyclization to yield stable furo-[2,3-b]pyridine architectures[3].

Workflows cluster_PCA Pyrrole-3-Carboxylic Acid (PCA) Continuous Flow Synthesis cluster_AFCA 2-Aminofuran-3-Carboxylic Acid (2-AFCA) Batch Reduction / Trapping A1 Reagents: t-Butyl Acetoacetate + Amine + 2-Bromoketone A2 Microreactor Flow (Hantzsch Condensation) A1->A2 Mix in solvent A3 In Situ Hydrolysis (Driven by byproduct HBr) A2->A3 Generates HBr A4 PCA Product (Stable, Isolated via Precipitation) A3->A4 Ester Cleavage B1 Reagents: 2-Nitrofuran-3-Carboxylate + H2 B2 Catalytic Reduction (Pd/C or specialized cat.) B1->B2 Hydrogenation B3 Push-Pull Stabilization (EWG at C3 prevents ring opening) B2->B3 Amino formation B4 2-AFCA Derivative (Used immediately in cascade) B3->B4 Trapping/Isolation

Figure 2: Comparative synthetic workflows for PCA (Flow) vs. 2-AFCA (Batch).

Comparative Data & Performance Metrics

The following table summarizes the quantitative and qualitative differences dictating the application of these two scaffolds.

ParameterPyrrole-3-Carboxylic Acid (PCA)2-Aminofuran-3-Carboxylic Acid (2-AFCA)
Ring Aromaticity High (Resonance energy ~21 kcal/mol)Low (Resonance energy ~16 kcal/mol)
Electronic Character Stable, amphotericHighly electron-rich (dieneamine-like)[3]
Bench Stability Excellent (Stable to air/moisture)Poor (Requires EWG stabilization or in situ trapping)[3]
Primary Synthetic Route Continuous flow Hantzsch synthesis[4]Catalytic reduction of 2-nitrofurans[3]
Key Reaction Modes Amide coupling, electrophilic aromatic substitutionDiels-Alder cycloadditions[2], C5 electrophilic trapping[3]

Applications in Drug Development & Materials

Pyrrole-3-Carboxylic Acid: Due to its stability, PCA is heavily integrated into late-stage pharmaceutical development. It is a critical building block for NRF2 (NF-E2 related factor 2) regulators, which are investigated for treating neurodegenerative diseases like Parkinson's and Alzheimer's[5]. It also serves as an intermediate for blockbuster drugs like the potassium-competitive acid blocker Vonoprazan (TAK-438)[6]. Beyond small molecules, PCA is polymerized into poly(pyrrole-3-carboxylic acid) (PPyCOOH) nanoparticles. When modified with bovine serum albumin (BSA) and loaded with doxorubicin, these nanoparticles provide highly effective combined chemo-photothermal therapy for oncology targets[7].

2-Aminofuran-3-Carboxylic Acid: 2-AFCA is utilized primarily in the discovery phase to generate novel chemical space. Its unique dieneamine character makes it an elusive but highly valuable Diels-Alder substrate for the straightforward synthesis of sterically hindered, polysubstituted anilines[2]. Furthermore, trapping 2-AFCA with electrophiles yields fused furo-pyridines and furo-pyrimidines, which are highly sought-after scaffolds for kinase inhibition and antimicrobial screening[3].

References

  • Chem-Impex - Pyrrole-3-carboxylic acid
  • ACS Publications - One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters
  • Google Patents - US20200031820A1 - 3-carboxylic acid pyrroles as nrf2 regul
  • HSP Pharma - 1H-Pyrrole-3-carboxylic Acid, 5-(2-fluorophenyl)-, Ethyl Ester
  • RSC Publishing - BSA-modified poly(pyrrole-3-carboxylic acid) nanoparticles as carriers for combined chemo-photothermal therapy
  • ACS Publications - Several Convenient Methods for the Synthesis of 2-Amido Substituted Furans
  • ResearchG

Sources

Validation

Comparative Docking Studies of 2-Aminofuran-3-Carboxylic Acid Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals. Executive Summary & Chemical Rationale The 2-aminofuran-3-carboxylic acid scaffold (and its bioisosteres, such as 2-aminofuran-3-carbonitrile) repres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Rationale

The 2-aminofuran-3-carboxylic acid scaffold (and its bioisosteres, such as 2-aminofuran-3-carbonitrile) represents a highly privileged pharmacophore in modern drug discovery. The structural genius of this core lies in its bidentate hydrogen-bonding capability. The 2-amino group acts as a potent hydrogen bond donor, while the adjacent 3-carboxylic acid (or nitrile/ester) acts as a hydrogen bond acceptor. This precise spatial arrangement perfectly mimics the hinge-binding interactions of ATP in kinases or key substrate interactions in phosphatases, making it a versatile starting point for lead optimization.

As a Senior Application Scientist, I have evaluated countless scaffolds, and the furan core consistently demonstrates superior ligand efficiency when properly functionalized. This guide objectively compares the docking performance and in vitro efficacy of 2-aminofuran-3-carboxylic acid derivatives across three distinct therapeutic targets: VEGFR-2, PI3Kα, and PTP-MEG2.

Target Comparison & Mechanistic Insights

Target A: VEGFR-2 (Anti-Angiogenic Signaling)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of tumor angiogenesis. Furo[2,3-d]pyrimidine derivatives, synthesized via the cyclization of 2-aminofuran-3-carbonitrile, have emerged as potent VEGFR-2 inhibitors .

  • Docking Mechanism: Cognate docking studies reveal that the furopyrimidine core anchors into the ATP-binding pocket (hinge region) of VEGFR-2. The nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with Cys919, while the extended furan substitutions interact with the DFG motif (Asp1046) and Glu885 in the gate area, stabilizing the inactive "DFG-out" conformation.

Target B: PI3Kα (Kinase Survival Pathway)

Phosphoinositide 3-kinase alpha (PI3Kα) is frequently mutated in human cancers. Achieving selectivity over the PI3Kβ isoform is notoriously difficult due to high sequence homology. However, furan-3-carboxylic acid derivatives have successfully achieved this selectivity .

  • Docking Mechanism: Docking simulations against wild-type PI3Kα and the H1047R mutant demonstrate that furan-based inhibitors exploit conformational differences in Gln859, Ser854, and Tyr836. The 3-carboxylic acid/ester moiety engages in a unique hydrogen-bonding network with Arg770 of PI3Kα—an interaction not possible with the corresponding Lys777 in PI3Kβ, thereby driving isoform selectivity.

Target C: PTP-MEG2 (Protein Tyrosine Phosphatase)

PTP-MEG2 regulates secretory vesicle fusion and is a target for metabolic and proliferative disorders. Dibenzofuran-3-carboxylic acid derivatives have been identified as selective PTP-MEG2 inhibitors .

  • Docking Mechanism: Unlike kinases, phosphatases possess a highly positively charged active site. The 3-carboxylic acid group of the furan derivative is crucial here, acting as an electrostatic anchor that forms salt bridges with the catalytic arginine (Arg521). 3D-QSAR and docking models confirm that the furan oxygen also participates in polar interactions with the unique Pro561 residue, ensuring selectivity over homologous phosphatases like SHP2.

Quantitative Data Comparison

To objectively evaluate the performance of these furan derivatives, the following table synthesizes their IC50 values, key interacting residues, and docking validation metrics compared to clinical standards.

Target EnzymeInhibitor Class (Furan Derivative)Top CompoundIC50 (nM)Reference Standard (IC50)Key Docking Interactions (H-bonds)Docking RMSD (Å)
VEGFR-2 Furo[2,3-d]pyrimidinesCompound 4c57.1Sorafenib (41.1 nM)Cys919, Asp1046, Glu8850.326
PI3Kα Furan-3-carboxylatesCompound 7~15.0PI-103 (18.0 nM)Arg770, Val851, Ser8540.410
PTP-MEG2 Dibenzofuran-3-carboxylic acidsCompound 10a320.0N/AArg521, Pro561, Cys5150.550

Visualizing the Workflows and Pathways

To understand how these furan derivatives disrupt cellular signaling, we must map the target pathway.

SignalingPathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 PI3K PI3Kα VEGFR2->PI3K AKT AKT / PKB PI3K->AKT mTOR mTOR AKT->mTOR Angio Angiogenesis & Cell Survival mTOR->Angio Inhibitor1 Furopyrimidines (VEGFR-2 Inhibitor) Inhibitor1->VEGFR2 Inhibitor2 Furan-3-carboxylates (PI3Kα Inhibitor) Inhibitor2->PI3K

Caption: Inhibition of the VEGFR-2/PI3K/AKT signaling pathway by furan derivatives.

The docking studies that identified these inhibitors follow a rigorous, self-validating computational pipeline.

DockingWorkflow Start Target Selection & Prep (VEGFR-2, PI3Kα, PTP-MEG2) GridGen Receptor Grid Generation (Active Site Mapping) Start->GridGen LigandPrep Ligand Preparation (2-Aminofuran Derivatives) HTVS High-Throughput Docking (Scoring & Pose Generation) LigandPrep->HTVS Cognate Cognate Docking Validation (RMSD < 2.0 Å) GridGen->Cognate Cognate->HTVS Validated Protocol Analysis Interaction Analysis (H-bonds, Pi-Pi, Hydrophobic) HTVS->Analysis Lead Lead Optimization & Selection Analysis->Lead

Caption: Workflow for molecular docking and validation of 2-aminofuran inhibitors.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems used to generate the comparative data.

Protocol 1: Self-Validating Molecular Docking Workflow

Causality Focus: Computational models are only as reliable as their validation parameters. This protocol ensures the scoring function accurately reflects physical reality.

  • Protein Preparation: Retrieve the crystal structure (e.g., VEGFR-2, PDB ID: 4ASD). Remove all non-catalytic water molecules and co-factors.

    • Causality: Raw PDB files lack hydrogen atoms. Adding polar hydrogens and assigning proper protonation states at pH 7.4 is critical to accurately model the hydrogen-bonding network in the active site.

  • Ligand Preparation: Sketch the 2-aminofuran-3-carboxylic acid derivatives and generate 3D conformers using an energy minimization force field (e.g., OPLS3).

    • Causality: The 3-carboxylic acid group must be ionized (deprotonated) to accurately represent its in vivo charge state, which drastically affects electrostatic interactions with the receptor.

  • Cognate Docking (The Validation Step): Extract the co-crystallized ligand (e.g., Sorafenib) and re-dock it into the generated receptor grid.

    • Causality: This is a mandatory self-validation step. If the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 2.0 Å, the grid parameters and scoring functions are validated for the intended docking study .

  • High-Throughput Docking & Scoring: Dock the prepared furan library into the validated grid. Filter poses based on the mandatory formation of bidentate hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR-2).

Protocol 2: Kinase Inhibition Assay (IC50 Determination)

Causality Focus: In vitro assays must be designed to isolate competitive inhibition from irreversible binding or assay artifacts.

  • Enzyme Titration: Perform a serial dilution of the recombinant kinase (e.g., PI3Kα) to determine the concentration that yields a linear reaction velocity over 60 minutes.

    • Causality: Establishes the linear range of the assay, ensuring that any reduction in signal is directly proportional to inhibitor binding, not enzyme depletion.

  • ATP Km Determination: Run the kinase assay at varying ATP concentrations to calculate the Michaelis constant (Km) for ATP.

    • Causality: Running the final inhibitor screening assay exactly at the ATP Km ensures that the calculated IC50 values accurately reflect the inhibitor's true binding affinity (Ki) according to the Cheng-Prusoff equation.

  • Compound Incubation: Pre-incubate the 2-aminofuran inhibitors with the kinase for 30 minutes prior to initiating the reaction with ATP and substrate.

    • Causality: Pre-incubation allows for thermodynamic equilibrium binding, preventing artificially high IC50 values that frequently occur with slow-binding furan derivatives.

  • Detection & Analysis: Measure the phosphorylated product (e.g., using ADP-Glo luminescence). Plot the log(inhibitor concentration) vs. normalized response to calculate the IC50.

Conclusion

The 2-aminofuran-3-carboxylic acid scaffold is a remarkably adaptable pharmacophore. By subtly altering the substituents at the 4- and 5-positions of the furan ring, or by cyclizing the 2-amino and 3-carbonitrile groups into furopyrimidines, researchers can shift selectivity profiles across completely different enzyme classes—from anti-angiogenic kinases (VEGFR-2) to survival kinases (PI3Kα) and metabolic phosphatases (PTP-MEG2). The comparative docking data presented here underscores the necessity of rigorous, self-validating computational workflows in rational drug design.

References

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega / PMC (National Institutes of Health). Available at:[Link]

  • Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors. Oncotarget. Available at:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Protocol for 2-Aminofuran-3-carboxylic Acid

As a Senior Application Scientist, I have designed this protocol to bridge the gap between regulatory compliance and practical, bench-level execution. 2-Aminofuran-3-carboxylic acid is a highly valuable building block in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to bridge the gap between regulatory compliance and practical, bench-level execution. 2-Aminofuran-3-carboxylic acid is a highly valuable building block in drug discovery, but its amphoteric nature and fine particulate form require rigorous handling and disposal procedures. This guide provides a self-validating framework to ensure laboratory safety, environmental protection, and operational efficiency.

Chemical Profile and Hazard Causality

Compound Identification: 2-Aminofuran-3-carboxylic acid (CAS: 1513644-20-6)[1][2].

To safely manage this compound, we must first understand the causality behind its hazards:

  • Amphoteric Reactivity: The molecule contains both a nucleophilic primary amine (-NH2) and an acidic carboxylic acid (-COOH). Causality: This dual nature means it can react exothermically with both strong acids and strong bases. It must be stored and disposed of away from aggressive reagents to prevent spontaneous neutralization reactions.

  • Furan Ring Stability: The electron-rich furan ring is susceptible to oxidation. Causality: Prolonged exposure to ambient air and light can lead to degradation. Waste containing this compound should not be mixed with strong oxidizing agents (e.g., nitric acid, peroxides) due to the risk of rapid, exothermic oxidation.

  • Physical State Hazards: As a fine crystalline powder, the primary exposure route is inhalation. Causality: Aerosolized particulates can cause severe respiratory irritation. Therefore, all dry manipulations must be conducted within a certified fume hood or Class II biological safety cabinet, strictly adhering to the[3][4].

Quantitative Regulatory and Safety Data

Effective waste management requires strict adherence to accumulation limits and timelines. Table 1 summarizes the critical quantitative parameters for managing 2-aminofuran-3-carboxylic acid waste.

Table 1: Operational Limits and Regulatory Thresholds

ParameterRegulatory Limit / GuidelineAuthoritative Source & Rationale
Satellite Accumulation Area (SAA) Limit 55 Gallons (Total Waste) or 1 Quart (Acute)[5]; Prevents excessive local hazard buildup.
Central Storage Time Limit 90 days (LQG) / 180 days (SQG); Ensures timely off-site treatment.
Fume Hood Face Velocity 80 - 100 feet per minute (fpm)[3]; Captures aerosolized powder.
Container Fill Capacity Maximum 90% full[6]; Leaves headspace for vapor expansion.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system : each step includes a verification check to ensure the procedure was executed correctly before moving to the next phase.

Protocol A: Solid Waste Disposal (Powder & Consumables)

Solid waste includes unreacted 2-aminofuran-3-carboxylic acid, contaminated weigh boats, spatulas, and filter papers.

  • Collection & Verification: Gather all contaminated solids inside the fume hood.

    • Self-Validation Check: Visually inspect the hood deck. Wipe the area with a methanol-dampened Kimwipe; if the wipe remains visually clean, the area is successfully decontaminated.

  • Primary Containment: Place the waste into a chemically compatible, puncture-resistant high-density polyethylene (HDPE) container[7].

    • Causality: HDPE provides a robust moisture barrier, preventing the carboxylic acid moiety from interacting with ambient humidity and degrading.

  • Labeling: Affix an EPA-compliant Hazardous Waste label. Explicitly write "2-Aminofuran-3-carboxylic acid (Toxic/Irritant Solid)".

    • Self-Validation Check: Ensure the "Toxic" hazard box is checked and no chemical abbreviations are used, complying with .

  • SAA Transfer: Move the sealed container to the laboratory's designated Satellite Accumulation Area (SAA)[5].

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

When 2-aminofuran-3-carboxylic acid is dissolved in solvents (e.g., for assays or synthesis), it must be handled as hazardous liquid waste.

  • Solvent Segregation: Determine if the primary solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., DMSO, methanol).

    • Causality: Halogenated and non-halogenated streams must be strictly segregated[7]. Mixing them drastically increases TSDF incineration costs and risks exothermic incompatibilities.

  • Neutralization Check: If the waste contains reactive coupling agents (e.g., EDC, HATU) used alongside the acid, quench with a mild aqueous buffer.

    • Self-Validation Check: Dip a universal pH strip into the aqueous layer. A pH reading between 5.5 and 8.5 confirms the mixture is safely buffered, preventing pressure build-up from acid-base gas evolution.

  • Transfer: Pour the liquid into the appropriate waste carboy using a funnel. Stop filling when the container reaches 90% capacity[6].

    • Causality: Leaving 10% headspace prevents the container from rupturing due to vapor expansion caused by laboratory temperature fluctuations.

  • Seal and Log: Immediately remove the funnel and cap the carboy. Log the exact volume and chemical composition on the attached waste manifest.

Waste Segregation and Disposal Workflow

The following diagram illustrates the logical decision matrix for processing 2-aminofuran-3-carboxylic acid waste, ensuring strict adherence to EPA segregation protocols.

WasteDisposal Start 2-Aminofuran-3-carboxylic Acid Waste Generated Decision Physical State? Start->Decision Solid Solid Powder/Residue Decision->Solid Solid Liquid Dissolved in Solvent Decision->Liquid Liquid SolidCont Double-bag / Solid Waste Bin (Compatible HDPE) Solid->SolidCont SolventDec Solvent Type? Liquid->SolventDec Labeling Apply EPA/RCRA Hazardous Waste Label SolidCont->Labeling Halogenated Halogenated (e.g., DCM) SolventDec->Halogenated NonHalogenated Non-Halogenated (e.g., DMSO, MeOH) SolventDec->NonHalogenated Halogenated->Labeling NonHalogenated->Labeling SAA Transfer to Satellite Accumulation Area (SAA) Labeling->SAA EHSPickup EHS / Licensed Broker Pickup (<180 days) SAA->EHSPickup

Caption: Decision matrix and workflow for the segregation and disposal of 2-aminofuran-3-carboxylic acid.

Emergency Spill Response Protocol

In the event of an accidental release, execute the following self-validating response:

  • Isolate & Protect: Evacuate non-essential personnel. Don appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a well-fitted N95/P100 respirator if the spill is outside a fume hood[8].

  • Containment (Causality-Driven): Do not dry-sweep the powder, as this will aerosolize the respiratory irritant. Instead, gently cover the solid spill with paper towels dampened with a mild solvent (e.g., ethanol or water).

  • Collection: Use a non-sparking scoop to transfer the dampened mass into a hazardous waste container.

  • Decontamination & Validation: Wash the affected surface with a mild detergent solution. Self-Validation Check: Swab the cleaned area and check the pH of the residual moisture; a neutral pH (~7.0) indicates the acidic/basic residues of the amphoteric compound have been successfully removed.

References

3.[9] Title: OSHA Laboratory Standard | OSHA Lab Safety Standard Source: Compliancy Group URL: [Link]

4.[3] Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA), U.S. Department of Labor URL: [Link]

5.[6] Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA Waste Management URL: [Link]

6.[7] Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health Knowledge Center URL: [Link]

7.[4] Title: OSHA Laboratory Standard - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI), NIH URL: [Link]

8. Title: How to Properly Manage Hazardous Waste Under EPA Regulations Source: ERG Environmental Services URL: [Link]

9.[5] Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

10.[8] Title: Organic Acids Test Sample - SAFETY DATA SHEET Source: Agilent Technologies URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminofuran-3-carboxylic acid
Reactant of Route 2
2-Aminofuran-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.